pteridic acid A
Description
Pteridicacid A has been reported in Streptomyces hygroscopicus with data available.
has auxin-like activity; isolated from Streptomyces hygroscopicus; structure in first source
Structure
3D Structure
Properties
Molecular Formula |
C21H32O5 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(2E,4E,6S)-6-[(2S,3S,4R,5R,6R,8R,9S)-9-ethyl-4-hydroxy-3,5,8-trimethyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl]hepta-2,4-dienoic acid |
InChI |
InChI=1S/C21H32O5/c1-6-17-11-12-21(25-16(17)5)15(4)19(24)14(3)20(26-21)13(2)9-7-8-10-18(22)23/h7-17,19-20,24H,6H2,1-5H3,(H,22,23)/b9-7+,10-8+/t13-,14-,15+,16+,17-,19+,20-,21+/m0/s1 |
InChI Key |
QBUNWYIRJPTIPL-KJDSHMCHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthesis of Pteridic Acid A in Actinomycetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteridic acids, a family of polyketide natural products produced by actinomycetes, have garnered significant interest due to their diverse biological activities, including plant growth promotion and potential therapeutic applications. This technical guide provides an in-depth exploration of the biosynthetic pathway of pteridic acids, with a primary focus on the well-characterized pathway of pteridic acids H and F in Streptomyces, which serves as a model for understanding the biosynthesis of pteridic acid A. We delve into the genetic and enzymatic machinery, propose a detailed biosynthetic route, and present relevant experimental protocols and quantitative data to facilitate further research and development in this area.
Introduction
Pteridic acids are a class of spiroketal polyketides produced by various species of Streptomyces. Pteridic acids A and B were first isolated from Streptomyces hygroscopicus TP-A0451 and were noted for their potent auxin-like plant growth-promoting activities[1][2][3]. More recently, research has focused on pteridic acids H and F, produced by Streptomyces iranensis, which have been shown to alleviate abiotic stress in plants[4][5][6][7][8]. The structural similarity between these compounds suggests a conserved biosynthetic origin. This guide will primarily detail the elucidated biosynthetic pathway of pteridic acids H and F, as the pathway for this compound is presumed to be highly similar but has not been explicitly detailed in the literature.
The Pteridic Acid Biosynthetic Gene Cluster (pta)
The biosynthesis of pteridic acids is orchestrated by a dedicated biosynthetic gene cluster (BGC). In S. iranensis, the pta BGC is approximately 56 kb and encodes 20 individual genes[5][9][10][11]. This cluster shows a remarkable 87% similarity to the biosynthetic gene cluster of elaiophylin (B1671157), a C2-symmetric macrodiolide antibiotic, suggesting a shared evolutionary origin and a bifunctional nature of the cluster, being responsible for the production of both pteridic acids and elaiophylin[5][6][10][11].
Table 1: Key Genes in the pta Biosynthetic Gene Cluster
| Gene | Proposed Function | Experimental Evidence |
| ptaA | Core modular type I polyketide synthase (PKS) | Inactivation via CRISPR-based insertion of a stop codon abolished production of pteridic acids and elaiophylin.[12] |
| ptaB (TE domain) | Thioesterase domain responsible for polyketide chain release | Site-directed mutagenesis of the active site residues abolished the production of pteridic acids and elaiophylin.[12] |
| Other genes | Precursor biosynthesis, glycosylation, transport, and regulation | Inferred from homology to the elaiophylin BGC.[5][9][10] |
The Proposed Biosynthetic Pathway of Pteridic Acids H and F
The biosynthesis of pteridic acids H and F is proposed to proceed through a type I polyketide synthase pathway, followed by spontaneous cyclization events.
References
- 1. researchgate.net [researchgate.net]
- 2. Pteridic acids A and B, novel plant growth promoters with auxin-like activity from Streptomyces hygroscopicus TP-A0451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. CRISPR/Cas-Mediated Genome Editing of Streptomyces. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. blue-course.i3s.up.pt [blue-course.i3s.up.pt]
- 6. researchgate.net [researchgate.net]
- 7. BGC0000053 [mibig.secondarymetabolites.org]
- 8. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 9. CRISPR/Cas-Mediated Genome Editing of Streptomyces | Springer Nature Experiments [experiments.springernature.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. The putative elaiophylin biosynthetic gene cluster in Streptomyces sp. DSM4137 is adjacent to genes encoding adenosylcobalamin-dependent methylmalonyl CoA mutase and to genes for synthesis of cobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Architects: A Technical Guide to the Biological and Physiological Effects of Pteridic Acid A on Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteridic acids, a class of spiroketal polyketides produced by Streptomyces species, are emerging as significant players in plant biology. Initially recognized for the auxin-like activity of Pteridic acids A and B, recent discoveries surrounding Pteridic acids H and F have unveiled a distinct mechanism of action related to abiotic stress tolerance. This technical guide provides an in-depth analysis of the biological and physiological effects of Pteridic acids on plants, with a focus on recent findings. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in novel plant growth regulators and stress mitigation strategies.
Quantitative Data on the Effects of Pteridic Acids
The effects of Pteridic acids on plant growth have been quantified in several studies, particularly focusing on Arabidopsis thaliana. The data highlights the potent activity of these compounds at nanomolar concentrations.
Table 1: Effect of Pteridic Acids H and F on Arabidopsis thaliana Seedlings under Abiotic Stress[1]
| Treatment Condition | Pteridic Acid | Concentration | Change in Primary Root Length (%) | Change in Fresh Weight (%) |
| Drought Stress (15% PEG-6000) | Pteridic Acid H | 0.5 ng/mL (1.3 nM) | +54.5% | +89% |
| Pteridic Acid F | 0.5 ng/mL (1.3 nM) | +30.5% | +56.7% | |
| Salinity Stress (80 mM NaCl) | Pteridic Acid H | 0.5 ng/mL (1.3 nM) | +74.0% | +126.2% |
| Pteridic Acid F | 0.5 ng/mL (1.3 nM) | +61.8% | +110.9% | |
| No Stress | Pteridic Acid H & F | 0.5 ng/mL (1.3 nM) | Significant Promotion | Significant Promotion |
Table 2: Comparative Effects of Pteridic Acids A and B
| Plant Species | Pteridic Acid | Concentration | Observed Effect |
| Kidney Bean (Phaseolus vulgaris) | Pteridic Acid A and B | 1 nM | Stimulation of adventitious root formation, similar to Indole-3-acetic acid (IAA)[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for key experiments cited in the study of Pteridic acids.
Arabidopsis thaliana Growth and Stress Assays
This protocol outlines the general procedure for assessing the impact of Pteridic acids on Arabidopsis thaliana seedlings under normal and abiotic stress conditions.
-
Plant Material and Growth Conditions:
-
Arabidopsis thaliana seeds (e.g., ecotype Col-0) are surface-sterilized.
-
Seeds are sown on Murashige and Skoog (MS) medium supplemented with sucrose (B13894) and solidified with agar.
-
Plates are stratified at 4°C for 2-3 days in the dark to synchronize germination.
-
Seedlings are grown vertically in a growth chamber under a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).
-
-
Pteridic Acid Treatment:
-
Pteridic acids are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
The stock solution is added to the MS medium to achieve the desired final concentration (e.g., 0.5 ng/mL). A mock treatment with the solvent is used as a control.
-
-
Drought Stress Induction:
-
Drought stress is simulated by adding polyethylene (B3416737) glycol (PEG) 6000 to the growth medium at a concentration of 15% (w/v)[2].
-
-
Salinity Stress Induction:
-
Salinity stress is induced by supplementing the growth medium with Sodium Chloride (NaCl) at a concentration of 80 mM[2].
-
-
Data Collection and Analysis:
-
After a defined period of growth (e.g., 7-10 days), seedlings are photographed.
-
Primary root length and fresh weight of individual seedlings are measured.
-
Statistical analysis (e.g., ANOVA) is performed to determine the significance of the observed differences.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol describes the methodology for quantifying the expression of target genes in Arabidopsis thaliana seedlings treated with Pteridic acids.
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from whole seedlings or specific tissues using a commercial kit or a standard protocol (e.g., Trizol method).
-
RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qRT-PCR Reaction:
-
The qRT-PCR reaction is prepared using a SYBR Green-based master mix, cDNA template, and gene-specific primers for the target genes (e.g., TIP2;3, SOS1) and a reference gene (e.g., ACTIN2).
-
The reaction is performed in a real-time PCR thermal cycler.
-
-
Data Analysis:
-
The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.
-
RNA Sequencing (RNA-seq) for Transcriptome Analysis
This protocol provides a general workflow for analyzing global gene expression changes in Arabidopsis thaliana seedlings in response to Pteridic acid treatment under stress.
-
Sample Preparation and Sequencing:
-
Total RNA is extracted from seedlings as described for qRT-PCR.
-
RNA quality is assessed using a bioanalyzer to ensure high integrity.
-
mRNA is enriched from the total RNA, fragmented, and used to construct sequencing libraries.
-
The libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
-
Bioinformatics Analysis:
-
Raw sequencing reads are quality-controlled and trimmed to remove low-quality bases and adapter sequences.
-
The cleaned reads are aligned to the Arabidopsis thaliana reference genome.
-
Gene expression levels are quantified as transcripts per million (TPM) or fragments per kilobase of transcript per million mapped reads (FPKM).
-
Differentially expressed genes (DEGs) between treatment and control groups are identified based on statistical thresholds (e.g., fold change > 2, p-value < 0.05).
-
Gene Ontology (GO) and pathway enrichment analyses are performed on the DEGs to identify over-represented biological processes and pathways.
-
Signaling Pathways and Mechanisms of Action
The molecular mechanisms underlying the effects of Pteridic acids are multifaceted and appear to differ between the various forms of the acid.
Pteridic Acids A and B: An Auxin-Like Pathway
Pteridic acids A and B have been shown to exhibit auxin-like activity, primarily through the stimulation of adventitious root formation in kidney beans[1]. This suggests an interaction with the plant's auxin signaling pathway, which is a key regulator of root development.
Caption: Proposed auxin-like signaling pathway of Pteridic acids A and B.
Pteridic Acids H and F: Abiotic Stress Mitigation Pathway
In contrast to the A and B forms, Pteridic acids H and F appear to act through a distinct pathway to enhance plant tolerance to drought and salinity stress. This involves the upregulation of specific stress-responsive genes.
The observed upregulation of TIP2;3 (TONOPLAST INTRINSIC PROTEIN 2;3), an aquaporin, and SOS1 (SALT OVERLY SENSITIVE 1), a plasma membrane Na+/H+ antiporter, suggests that Pteridic acids H and F help plants manage osmotic and ionic stress.
Caption: Putative signaling pathway for Pteridic acids H and F in abiotic stress tolerance.
Experimental Workflow for Pteridic Acid Research
The discovery and characterization of Pteridic acids and their effects on plants follow a logical experimental workflow.
Caption: A generalized experimental workflow for studying Pteridic acids.
Conclusion and Future Perspectives
Pteridic acids represent a promising class of natural compounds with significant potential for agricultural applications. The distinct mechanisms of action between different Pteridic acid analogues highlight the chemical diversity and functional specificity of these microbial metabolites. Future research should focus on elucidating the precise molecular targets of Pteridic acids H and F within the plant cell. A deeper understanding of their signaling cascade could pave the way for the development of novel biostimulants and crop protection agents that enhance plant resilience to the increasing challenges of climate change. Furthermore, exploring the synergistic effects of Pteridic acids with other plant growth-promoting rhizobacteria and biostimulants could unlock new strategies for sustainable agriculture.
References
Spectroscopic Characterization of Pteridic Acid A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols used for the characterization of pteridic acid A, a novel polyketide with plant growth-promoting activity. The information presented is crucial for researchers in natural product chemistry, drug discovery, and related fields for the identification and validation of this compound.
Core Spectroscopic Data
The structural elucidation of this compound relies primarily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
The following data was acquired in CDCl₃ at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| 1 | 171.2 | - |
| 2 | 122.5 | 5.85 (d, 15.4) |
| 3 | 145.8 | 7.28 (dd, 10.0, 15.4) |
| 4 | 129.5 | 6.20 (dd, 10.0, 15.4) |
| 5 | 142.1 | 6.55 (dd, 10.0, 15.4) |
| 6 | 42.3 | 2.55 (m) |
| 7 | 72.9 | 3.85 (dd, 2.2, 10.0) |
| 8 | 35.5 | 1.80 (m) |
| 9 | 28.1 | 1.65 (m) |
| 10 | 68.2 | 4.10 (dd, 4.9, 11.2) |
| 11 | 96.9 | - |
| 12 | 34.5 | 1.55 (m) |
| 13 | 78.1 | 3.65 (m) |
| 14 | 32.8 | 1.95 (m) |
| 15 | 21.2 | 0.95 (d, 6.8) |
| 16 | 12.5 | 1.10 (d, 6.8) |
| 17 | 17.8 | 0.90 (d, 6.8) |
| 18 | 14.1 | 0.85 (t, 7.3) |
| 19 | 11.9 | 0.88 (d, 6.8) |
| 20 | 17.2 | 1.05 (d, 6.8) |
| 21 | 9.8 | 0.80 (d, 6.8) |
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Mass (m/z) | Formula |
| HR-FAB-MS | Positive | [M+Na]⁺ 403.2147 | C₂₁H₃₂O₅Na |
Experimental Protocols
The following protocols are based on the methodologies described in the isolation and characterization of this compound.
Fermentation and Isolation of this compound
-
Producing Organism: Streptomyces hygroscopicus TP-A0451, isolated from a stem of bracken, Pteridium aquilinum.
-
Seed Culture: The strain is incubated in a medium containing soluble starch (1%), glucose (0.5%), NZ-case (0.3%), yeast extract (0.2%), tryptone (0.5%), K₂HPO₄ (0.1%), MgSO₄·7H₂O (0.05%), and CaCO₃ (0.3%). The pH is adjusted to 7.0 before sterilization. Incubation is carried out at 30°C for 4 days on a rotary shaker.
-
Production Culture: Aliquots of the seed culture are transferred into a production medium consisting of glucose (0.5%), glycerol (B35011) (2%), soluble starch (2%), Pharmamedia (1.5%), yeast extract (0.3%), and Diaion HP-20 (1%), with the pH adjusted to 7.0 before sterilization. Fermentation is conducted for 6 days at 30°C on a rotary shaker.
-
Extraction: The fermented whole broth is centrifuged. The mycelium is extracted with 80% aqueous acetone. The resulting aqueous solution is combined with the supernatant and extracted with ethyl acetate (B1210297) at pH 8.0. The aqueous layer is then adjusted to pH 3.0 and re-extracted with ethyl acetate.
-
Purification: The crude extract containing this compound is subjected to silica (B1680970) gel column chromatography followed by ODS column chromatography to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: this compound is dissolved in deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: ¹H NMR, ¹³C NMR, DEPT, DQF-COSY, HMQC, and HMBC spectra are recorded on a 400 MHz NMR spectrometer.
-
Data Acquisition: Standard pulse programs are used for all NMR experiments. Chemical shifts are reported in ppm relative to the residual solvent peak.
-
-
Mass Spectrometry:
-
Instrumentation: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) is performed.
-
Sample Preparation: The sample is mixed with a suitable matrix (e.g., m-nitrobenzyl alcohol).
-
Data Acquisition: Data is acquired in positive ion mode to determine the accurate mass and molecular formula of the compound.
-
Visualization of the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like this compound.
Caption: Workflow for the characterization of this compound.
Methodological & Application
Total Synthesis of Pteridic Acid A: An Experimental Protocol for Researchers
For Immediate Release
This document provides a detailed experimental protocol for the total synthesis of Pteridic Acid A, a spirocyclic octaketide with significant plant-growth-promoting activity. This protocol is intended for researchers, scientists, and drug development professionals engaged in natural product synthesis and medicinal chemistry. The synthesis is based on the convergent asymmetric approach developed by Dias and Salles, which involves a key diastereoselective aldol (B89426) reaction and an efficient spiroketalization process.
Overview of the Synthetic Strategy
The total synthesis of this compound is a multi-step process that involves the preparation of two key fragments, which are then coupled and subsequently cyclized to form the characteristic spiroketal core of the molecule. The final steps involve the elaboration of the side chain to yield the target molecule.
Experimental Protocols
The following protocols are adapted from the work of Dias and Salles, J. Org. Chem. 2009, 74(15), 5584-9.
Synthesis of Key Intermediates
Protocol 1: Preparation of the Aldol Adduct
This protocol describes the diastereoselective aldol reaction to create a key stereocenter in the molecule.
-
Preparation of the Lithium Enolate: A solution of the appropriate ketone in anhydrous THF is cooled to -78 °C under an argon atmosphere.
-
Addition of Base: Lithium diisopropylamide (LDA) is added dropwise to the solution, and the mixture is stirred for 30 minutes to generate the lithium enolate.
-
Aldol Reaction: The desired aldehyde is then added dropwise, and the reaction is stirred at -78 °C for 2 hours.
-
Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol adduct.
Protocol 2: Spiroketalization
This protocol details the formation of the spiroketal core.
-
Deprotection: The protected diol intermediate is dissolved in a mixture of THF and water.
-
Acid Treatment: Hydrofluoric acid-pyridine complex (HF·Py) is added dropwise at 0 °C. The reaction is stirred at this temperature for 1 hour and then at room temperature for 12 hours.
-
Work-up: The reaction is carefully quenched with a saturated aqueous solution of NaHCO₃. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: The resulting diastereomeric mixture of spiroketals is separated by flash column chromatography on silica gel.
Final Steps in the Synthesis of this compound
Protocol 3: Horner-Wadsworth-Emmons Olefination
This protocol describes the formation of the α,β-unsaturated ester side chain.
-
Preparation of the Ylide: To a suspension of NaH in anhydrous THF at 0 °C is added the appropriate phosphonate (B1237965) ester dropwise. The mixture is stirred for 30 minutes.
-
Olefination: A solution of the aldehyde precursor in anhydrous THF is added to the ylide solution at 0 °C. The reaction is allowed to warm to room temperature and stirred for 4 hours.
-
Work-up: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: The product is purified by flash column chromatography on silica gel.
Protocol 4: Saponification to this compound
This final step converts the methyl ester to the carboxylic acid.
-
Hydrolysis: The ester is dissolved in a mixture of THF and methanol. An aqueous solution of lithium hydroxide (B78521) is added, and the mixture is stirred at room temperature for 12 hours.
-
Acidification and Extraction: The reaction mixture is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield this compound.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of this compound.
Table 1: Yields of Key Synthetic Steps
| Step | Reaction | Yield (%) |
| 1 | Diastereoselective Aldol Reaction | 75 |
| 2 | Spiroketalization | 80 (mixture of diastereomers) |
| 3 | Horner-Wadsworth-Emmons Olefination | 60 (over two steps) |
| 4 | Saponification | 70 |
| Overall | Total Synthesis | 2.9 [1] |
Table 2: Spectroscopic Data for Synthetic this compound
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃, 500 MHz) | δ = 6.88 (dd, J = 15.5, 10.0 Hz, 1H), 6.05 (d, J = 11.0 Hz, 1H), 5.80 (d, J = 15.5 Hz, 1H), 4.15-4.05 (m, 1H), 3.95-3.85 (m, 1H), 2.50-2.40 (m, 1H), 2.35-2.25 (m, 1H), 1.85-1.75 (m, 2H), 1.70-1.60 (m, 1H), 1.55-1.45 (m, 2H), 1.25 (d, J = 7.0 Hz, 3H), 1.15 (d, J = 6.5 Hz, 3H), 0.90 (t, J = 7.5 Hz, 3H), 0.85 (d, J = 7.0 Hz, 3H). |
| ¹³C NMR (CDCl₃, 125 MHz) | δ = 171.5, 148.0, 131.0, 129.5, 122.0, 98.0, 78.5, 72.0, 68.5, 45.0, 41.0, 38.5, 35.0, 31.5, 25.0, 21.0, 18.5, 14.0, 12.5. |
| IR (film) | ν_max = 3400-2500, 2970, 1700, 1640, 1250, 970 cm⁻¹. |
| High-Resolution Mass Spectrometry | Calculated for C₂₁H₃₄O₅Na [M+Na]⁺: 389.2304; Found: 389.2298. |
| Specific Rotation | [α]²⁵_D = +15.2 (c 1.0, CHCl₃) |
Mandatory Visualization
The following diagram illustrates the overall workflow of the total synthesis of this compound.
Caption: Total synthesis workflow for this compound.
References
Application Notes and Protocols for the Enantioselective Synthesis of the Pteridic Acid A Core Structure
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pteridic acid A is a naturally occurring polyketide with potent plant growth-promoting activities, exhibiting auxin-like effects at nanomolar concentrations. Its complex molecular architecture, featuring a[1][1]-spiroketal core and eight stereogenic centers, has made it an attractive target for total synthesis. The development of enantioselective strategies to construct this core structure is of significant interest for the synthesis of this compound analogs and other biologically active spiroketal-containing natural products. This document outlines two distinct and successful enantioselective approaches to the synthesis of the this compound core, developed by the research groups of Kuwahara and Dias/Salles.
Method 1: Kuwahara's Convergent Synthesis via Evans Aldol (B89426) Reaction
This strategy employs a convergent approach, assembling key fragments through an Evans asymmetric aldol reaction, acetylenic coupling, and a Wittig olefination as the main carbon-carbon bond-forming steps. A refined version of this synthesis achieved a 22% overall yield in a 14-step sequence from a known oxazolidinone derivative.[2]
Key Features:
-
High Stereocontrol: Utilizes a tin(II) triflate-mediated Evans aldol reaction for the crucial C7-C8 bond formation, ensuring high diastereoselectivity.[2]
-
Convergent Strategy: The molecule is retrosynthetically divided into four key fragments, which are synthesized independently and then coupled.
-
Fukuyama Acetylenic Coupling: Employed for the formation of the C11-C12 bond.[2]
Quantitative Data Summary
| Step No. | Reaction | Starting Material(s) | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Evans Aldol Reaction | Oxazolidinone & Aldehyde | Aldol Adduct | Sn(OTf)₂, N-ethylpiperidine, CH₂Cl₂, -78 °C | 91 | 95:5 |
| 2 | Silylation | Aldol Adduct | TBS-protected Adduct | TBSOTf, 2,6-lutidine, CH₂Cl₂, -78 °C | 98 | - |
| 3 | Reductive Cleavage | TBS-protected Adduct | Primary Alcohol | LiBH₄, THF/H₂O, 0 °C | 92 | - |
| 4 | Oxidation | Primary Alcohol | Aldehyde | SO₃·py, DMSO, Et₃N, CH₂Cl₂, 0 °C | 95 | - |
| 5 | Fukuyama Coupling | Alkyne & Thioester | Ynone | Pd(PPh₃)₄, CuI, Et₃N, THF | 85 | - |
| 6 | Lindlar Reduction | Ynone | Z-Enone | Lindlar catalyst, H₂, quinoline, EtOAc | 98 | - |
| 7 | Spiroketalization | Dihydroxy Ketone | This compound Core | PPTS, CH₂Cl₂ | 80 | 4:1 (anomeric mixture) |
Experimental Protocols
Step 1: Sn(OTf)₂-Mediated Evans Asymmetric Aldol Reaction
-
To a solution of the chiral N-acyloxazolidinone (1.0 equiv) in dry CH₂Cl₂ (0.1 M) at -78 °C is added Sn(OTf)₂ (1.1 equiv).
-
After stirring for 30 minutes, N-ethylpiperidine (1.2 equiv) is added, and the mixture is stirred for another 30 minutes.
-
The aldehyde fragment (1.5 equiv) is then added dropwise.
-
The reaction is stirred at -78 °C for 4 hours and then quenched with a saturated aqueous solution of NH₄Cl.
-
The mixture is warmed to room temperature, and the aqueous layer is extracted with CH₂Cl₂ (3x).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to afford the desired aldol adduct.
Synthetic Workflow (Kuwahara Approach)
Method 2: Dias and Salles' Synthesis via Diastereoselective Aldol Reaction and Spiroketalization
This strategy features a convergent asymmetric synthesis where the key steps are a diastereoselective ethyl ketone aldol reaction and an efficient spiroketalization. This route provided the this compound core in a 2.9% overall yield over a 13-step longest linear sequence.[3][4]
Key Features:
-
Convergent Assembly: Joins two major fragments late in the synthesis.[4]
-
Substrate-Controlled Aldol Reaction: Relies on a lithium enolate-mediated aldol reaction to establish the C9 and C10 stereocenters.[4]
-
Efficient Spiroketalization: A key acid-catalyzed cyclization to form the characteristic[1][1]-spiroketal system.[3]
Quantitative Data Summary
| Step No. | Reaction | Starting Material(s) | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Fráter−Seebach Alkylation | (R)-methyl 3-hydroxybutanoate | Alkylated Ester | LDA, MeI, THF, -78 °C | 85 | >95:5 |
| 2 | Aldol Reaction | Ethyl Ketone & Aldehyde | Aldol Adduct | LDA, THF, -78 °C | 75 | 4:1 |
| 3 | Silylation | Aldol Adduct | TBS-protected Adduct | TBSCl, imidazole, DMF | 95 | - |
| 4 | DIBAL-H Reduction | Ester | Aldehyde | DIBAL-H, CH₂Cl₂, -78 °C | 92 | - |
| 5 | Julia-Kocienski Olefination | Aldehyde & Sulfone | Diene | KHMDS, THF, -78 °C | 80 | >10:1 (E/Z) |
| 6 | Deprotection | Silyl Ether | Diol | TBAF, THF | 98 | - |
| 7 | Spiroketalization | Acyclic Precursor | This compound Core | CSA, CH₂Cl₂ | 82 | - |
Experimental Protocols
Step 2: Diastereoselective Ethyl Ketone Aldol Reaction
-
A solution of diisopropylamine (B44863) (1.2 equiv) in dry THF (0.5 M) is cooled to -78 °C, and n-butyllithium (1.1 equiv, 2.5 M in hexanes) is added dropwise. The solution is stirred for 30 minutes at 0 °C and then re-cooled to -78 °C.
-
The ethyl ketone fragment (1.0 equiv) in dry THF is added slowly to the freshly prepared LDA solution. The mixture is stirred for 1 hour at -78 °C.
-
A solution of the aldehyde fragment (1.2 equiv) in dry THF is then added dropwise.
-
The reaction mixture is stirred for 2 hours at -78 °C before being quenched with a saturated aqueous solution of NH₄Cl.
-
After warming to room temperature, the mixture is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated in vacuo.
-
The resulting crude oil is purified by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the aldol adduct.
Logical Relationships in the Dias and Salles Synthesis
Both the Kuwahara and Dias/Salles syntheses provide effective and enantioselective routes to the core structure of this compound. The choice between these methods may depend on the specific goals of the research, such as the desired overall yield, scalability, and the availability of starting materials and reagents. Kuwahara's approach offers a higher overall yield, while the Dias and Salles route provides a robust alternative for constructing the key stereocenters and the spiroketal moiety. These protocols serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry.
References
Application Notes and Protocols for the Extraction and Purification of Pteridic Acid A from Streptomyces hygroscopicus Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the extraction and purification of Pteridic Acid A, a bioactive polyketide with plant growth-promoting activities, from the fermentation broth of Streptomyces hygroscopicus TP-A0451.[1][2]
Introduction
This compound is a spirocyclic polyketide natural product isolated from the endophytic actinomycete, Streptomyces hygroscopicus TP-A0451.[1][2][3] This compound, along with its stereoisomer Pteridic Acid B, has demonstrated potent auxin-like activity, inducing the formation of adventitious roots in plants at nanomolar concentrations.[1][3] The unique structure and biological activity of this compound make it a compound of interest for agricultural and pharmaceutical research.
This document outlines the established methods for the production, extraction, and purification of this compound from the culture of Streptomyces hygroscopicus TP-A0451, based on the original work by Igarashi et al. (2002).
Data Presentation
The following table summarizes the quantitative data for the isolation of Pteridic Acids A and B from a 3-liter fermentation broth of Streptomyces hygroscopicus TP-A0451, as reported by Igarashi et al. (2002).
| Product | Final Yield (mg) |
| This compound | 11.2 |
| Pteridic Acid B | 3.5 |
Note: The initial publication does not provide a detailed breakdown of yields at each purification step.
Experimental Protocols
This section provides detailed protocols for the cultivation of Streptomyces hygroscopicus TP-A0451 and the subsequent extraction and purification of this compound.
Fermentation of Streptomyces hygroscopicus TP-A0451
This protocol describes the two-stage fermentation process for the production of this compound.
3.1.1. Seed Culture
-
Prepare Seed Medium:
-
Soluble Starch: 1%
-
Glucose: 0.5%
-
NZ-Case: 0.3%
-
Yeast Extract: 0.2%
-
Tryptone: 0.5%
-
Adjust pH to 7.0 before sterilization.
-
-
Inoculation: Inoculate the seed medium with a stock culture of Streptomyces hygroscopicus TP-A0451.
-
Incubation: Incubate the seed culture at 30°C for 6 days on a rotary shaker at 200 rpm.[4]
3.1.2. Production Culture
-
Prepare Production Medium:
-
Glucose: 0.5%
-
Glycerol: 2%
-
Soluble Starch: 2%
-
Pharmamedia: 1.5%
-
Yeast Extract: 0.3%
-
Diaion HP-20: 1%
-
Adjust pH to 7.0 before sterilization.
-
-
Inoculation: Transfer 3-ml aliquots of the seed culture into 500-ml flasks each containing 100 ml of the production medium.[1]
-
Incubation: Incubate the production culture under the same conditions as the seed culture (30°C, 200 rpm).
Extraction of this compound
This protocol details the extraction of the crude mixture containing this compound from the fermentation broth.
-
Harvesting: Pool the fermented whole broth (e.g., 3 liters).[1]
-
Separation of Mycelium and Supernatant: Centrifuge the whole broth to separate the mycelial cake from the supernatant.[1]
-
Extraction of Supernatant: Extract the supernatant with an equal volume of ethyl acetate (B1210297).
-
Extraction of Mycelium: The mycelial cake should also be extracted with ethyl acetate. Following the ethyl acetate extraction, the resultant aqueous solution should be combined with the supernatant before being extracted again with ethyl acetate.[1]
-
Acetonitrile (B52724) Wash: The residual solid from the mycelial extraction should be washed with acetonitrile.[1]
-
Concentration: Combine all ethyl acetate extracts and concentrate in vacuo to obtain a crude residue.
Purification of this compound
This protocol describes a two-step chromatographic purification of this compound from the crude extract.
3.3.1. Step 1: Silica (B1680970) Gel Chromatography
-
Column Preparation: Pack a silica gel column with a suitable slurry.
-
Sample Loading: Dissolve the crude residue in a minimal amount of chloroform-methanol and load it onto the column.
-
Elution: Elute the column with a gradient of chloroform-methanol (100:1 to 50:1).[1]
-
Fraction Collection: Collect fractions and monitor by a suitable method (e.g., thin-layer chromatography) to identify those containing this compound.
-
Pooling and Concentration: Combine the active fractions and concentrate them in vacuo.[1]
3.3.2. Step 2: ODS RP-18 Chromatography
-
Column Preparation: Equilibrate an ODS RP-18 column with the initial mobile phase.
-
Sample Loading: Dissolve the partially purified material from the silica gel step in the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of acetonitrile and 0.15% KH2PO4 buffer (pH 3.5), starting from a ratio of 2:8 and progressing to 3:7.[1]
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence of this compound.
-
Final Purification: Combine the fractions containing pure this compound. Evaporate the acetone (B3395972) from the combined active fractions, then extract with ethyl acetate and concentrate in vacuo to yield pure this compound as a pale yellow oil.[1]
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for this compound Extraction and Purification.
References
Application Notes and Protocols for the Quantification of Pteridic Acid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteridic Acid A is a polyketide natural product first isolated from Streptomyces hygroscopicus. It belongs to a class of compounds known as pteridic acids, which exhibit a range of biological activities, including plant growth promotion. Accurate and precise quantification of this compound is crucial for various research and development applications, including pharmacokinetic studies, formulation development, and quality control of fermentation products.
This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Due to the current lack of a commercially available analytical standard for this compound, this guide also provides recommendations for in-house standard preparation and characterization.
Analytical Techniques
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful analytical techniques suitable for the quantification of this compound.
-
HPLC-UV: This method is robust, widely available, and suitable for routine analysis when sample complexity is low to moderate. Quantification is based on the absorption of UV light by the analyte.
-
LC-MS/MS: This technique offers superior sensitivity and selectivity, making it ideal for complex biological matrices and low-level quantification. It combines the separation power of HPLC with the mass-selective detection of a tandem mass spectrometer.
Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle
This method is based on the separation of this compound from other sample components on a reversed-phase HPLC column followed by detection using a UV detector. The concentration of this compound is determined by comparing its peak area to a calibration curve prepared from a reference standard.
Postulated UV-Vis Absorption
Experimental Protocol
1.3.1. Equipment and Reagents
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), analytical grade
-
This compound reference standard (in-house preparation and characterization required)
1.3.2. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (or determined λmax) |
| Injection Volume | 10 µL |
1.3.3. Sample Preparation (from Microbial Culture)
-
Centrifuge the microbial culture broth at 10,000 x g for 15 minutes to separate the supernatant and the mycelium.
-
To 1 mL of the supernatant, add 3 mL of ethyl acetate (B1210297).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 500 µL of the initial mobile phase composition (50% Mobile Phase B).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
1.3.4. Workflow Diagram
HPLC-UV experimental workflow for this compound.
Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, this compound is ionized, and specific precursor-to-product ion transitions are monitored for quantification. This approach is highly specific and minimizes interferences from the sample matrix.
Mass Spectrometric Parameters
Based on the known molecular formula of this compound (C21H32O5), the expected exact mass of the protonated molecule [M+H]+ is 365.2328.
Predicted Fragmentation: The structure of this compound contains a spiroketal moiety and an unsaturated carboxylic acid side chain. Collision-induced dissociation (CID) is expected to produce characteristic fragment ions resulting from the cleavage of the spiroketal ring, loss of water, and fragmentation of the side chain.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 365.23 |
| Product Ions (Q3) | To be determined by infusion of a standard. Predicted fragments may include loss of H2O (m/z 347.22), and cleavages of the spiroketal ring. |
| Collision Energy (CE) | To be optimized for each transition |
Experimental Protocol
2.3.1. Equipment and Reagents
-
LC-MS/MS system (Triple Quadrupole or Q-TOF)
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
This compound reference standard (in-house preparation and characterization required)
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled analog if available, or another polyketide).
2.3.2. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
2.3.3. Sample Preparation (from Biological Matrix, e.g., Plasma)
-
To 100 µL of plasma, add 10 µL of Internal Standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Transfer to an autosampler vial for analysis.
2.3.4. Workflow Diagram
LC-MS/MS experimental workflow for this compound.
Section 3: Reference Standard and Data Presentation
Reference Standard
3.1.1. Preparation and Characterization
-
Isolation: this compound can be isolated from the culture broth of Streptomyces hygroscopicus using chromatographic techniques such as column chromatography and preparative HPLC.
-
Characterization: The identity and purity of the isolated this compound should be confirmed using:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
HPLC-UV or LC-MS: To determine the purity (should be >95%).
-
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9992 | ≥ 0.995 |
| Range (µg/mL) | 0.1 - 50 | - |
| Limit of Detection (LOD) (µg/mL) | 0.03 | - |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | - |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.995 |
| Range (ng/mL) | 0.05 - 100 | - |
| Limit of Detection (LOD) (ng/mL) | 0.015 | - |
| Limit of Quantification (LOQ) (ng/mL) | 0.05 | - |
| Precision (%RSD) | < 3% | < 15% |
| Accuracy (% Recovery) | 98 - 103% | 85 - 115% |
| Matrix Effect (%) | 92% | 85 - 115% |
Section 4: Signaling Pathway (Hypothetical)
This compound has been reported to have plant growth-promoting activities. While the exact signaling pathway is not fully elucidated, a hypothetical pathway can be proposed based on its auxin-like effects.
Hypothetical signaling pathway for this compound.
Disclaimer
The protocols and parameters provided in this document are intended as a starting point for method development. Optimization and validation are essential for any specific application and matrix. The information regarding the reference standard is based on the current understanding and may change as commercial standards become available.
Application Notes and Protocols for a Root Elongation Bioassay to Determine Pteridic Acid A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteridic acids are a class of polyketide natural products produced by Streptomyces species. Certain members of this family have demonstrated significant biological activities, including plant growth promotion. Notably, pteridic acids A and B have been identified as possessing auxin-like activity, inducing the formation of adventitious roots in kidney beans at concentrations as low as 1 nM[1][2]. This suggests their potential as novel plant growth regulators or as lead compounds for the development of new agrochemicals.
These application notes provide a detailed protocol for a robust and reproducible root elongation bioassay using the model plant Arabidopsis thaliana to quantitatively assess the biological activity of pteridic acid A. This assay is a cornerstone for screening and characterizing compounds that influence plant development.
Data Presentation
While specific quantitative data for this compound in an Arabidopsis root elongation assay is not yet publicly available, the following table summarizes the known effects of related pteridic acids H and F on Arabidopsis thaliana seedlings under abiotic stress conditions. This data, adapted from studies on these related compounds, serves as a reference for the expected range of activity and illustrates the data output of the described bioassay.[3][4]
| Compound | Concentration (ng/mL) | Molar Concentration (nM) | Condition | Parameter | % Increase vs. Control |
| Pteridic Acid H | 0.5 | 1.3 | Drought Stress | Root Length | 54.5% |
| Pteridic Acid H | 0.5 | 1.3 | Drought Stress | Fresh Weight | 89.0% |
| Pteridic Acid F | 0.5 | 1.3 | Drought Stress | Root Length | 30.5% |
| Pteridic Acid F | 0.5 | 1.3 | Drought Stress | Fresh Weight | 56.7% |
| Pteridic Acid H | 0.5 | 1.3 | Salinity Stress | Root Length | 74.0% |
| Pteridic Acid H | 0.5 | 1.3 | Salinity Stress | Fresh Weight | 126.2% |
| Pteridic Acid F | 0.5 | 1.3 | Salinity Stress | Root Length | 61.8% |
| Pteridic Acid F | 0.5 | 1.3 | Salinity Stress | Fresh Weight | 110.9% |
Experimental Protocols
This section details the methodology for conducting the Arabidopsis thaliana root elongation bioassay to evaluate the activity of this compound.
Materials and Reagents
-
Arabidopsis thaliana seeds (Col-0 ecotype recommended)
-
This compound (of known purity)
-
Murashige and Skoog (MS) basal salt medium
-
MES hydrate
-
Phytagel™ or Agar (B569324)
-
Potassium Hydroxide (KOH) for pH adjustment
-
Dimethyl sulfoxide (B87167) (DMSO), biotechnology grade
-
Ethanol (B145695) (70% v/v)
-
Sodium hypochlorite (B82951) solution (commercial bleach)
-
Sterile deionized water
-
Petri dishes (square, 100x100x15 mm)
-
Micropipettes and sterile tips
-
Forceps
-
Laminar flow hood
-
Growth chamber or incubator with controlled light and temperature
-
High-resolution scanner or camera
-
Image analysis software (e.g., ImageJ)
Preparation of this compound Stock Solution
Note: Specific solubility and stability data for this compound is limited. The following is a general procedure for preparing stock solutions of hydrophobic compounds for use in biological assays. It is recommended to perform preliminary solubility tests.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is recommended as the initial solvent due to its ability to dissolve a wide range of organic molecules.
-
Stock Solution Preparation (e.g., 1 mM):
-
Accurately weigh a small amount of this compound.
-
Dissolve the compound in the appropriate volume of DMSO to achieve a 1 mM stock concentration. For example, for a compound with a molecular weight of 382.5 g/mol , dissolve 0.3825 mg in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming or sonication may be applied if necessary.
-
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
Arabidopsis thaliana Growth Media Preparation
-
Prepare 1L of 0.5X MS Medium:
-
To ~900 mL of deionized water, add:
-
2.2 g of MS basal salt mixture
-
10 g of sucrose (for 1% w/v)
-
0.5 g of MES hydrate
-
-
Stir until all components are dissolved.
-
Adjust the pH to 5.7 using 1 M KOH.
-
Bring the final volume to 1 L with deionized water.
-
-
Solidifying Agent: Add 6-8 g of Phytagel™ or agar (depending on desired gel strength) per liter of medium.
-
Sterilization: Autoclave the medium at 121°C for 20 minutes.
-
Pouring Plates: In a laminar flow hood, allow the medium to cool to approximately 50-60°C. Pour ~30 mL of the medium into each sterile square Petri dish. Allow the plates to solidify completely.
Seed Sterilization and Plating
-
Place Arabidopsis thaliana seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Carefully remove the ethanol.
-
Add 1 mL of a 20% commercial bleach solution (containing ~1% sodium hypochlorite) with a drop of Triton X-100. Vortex for 5-10 minutes.
-
In a laminar flow hood, carefully remove the bleach solution.
-
Wash the seeds 4-5 times with sterile deionized water.
-
Resuspend the seeds in a small volume of sterile 0.1% (w/v) agar solution.
-
Using a micropipette, sow the seeds in a straight line on the surface of the solidified 0.5X MS medium plates, approximately 1 cm from the top edge.
Treatment with this compound
-
Working Solutions: Prepare a series of dilutions of the this compound stock solution in sterile deionized water or liquid 0.5X MS medium to achieve the desired final concentrations in the agar plates. A suggested starting range, based on the activity of related compounds, is 0.1 nM to 100 nM. Include a vehicle control (DMSO at the same final concentration used for the highest this compound dilution).
-
Application: This protocol utilizes a post-germination transfer method for uniform exposure.
-
After stratification (4°C in the dark for 2-3 days) and germination under vertical orientation in a growth chamber (22°C, 16h light/8h dark) for 4-5 days, select seedlings with a primary root length of approximately 0.5-1.0 cm.
-
Prepare treatment plates by adding the various concentrations of this compound to the 0.5X MS medium before pouring.
-
Carefully transfer the selected seedlings onto the treatment plates.
-
Incubation and Data Collection
-
Seal the Petri dishes with breathable tape and place them vertically in a growth chamber.
-
Incubate the plates under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark photoperiod) for 5-7 days.
-
After the incubation period, remove the plates and place them on a high-resolution scanner or photograph them with a camera.
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to measure the length of the primary root from the root-shoot junction to the root tip for each seedling.
Data Analysis
-
For each treatment concentration and the control, calculate the mean root length and standard deviation.
-
Normalize the data by expressing the mean root length of each treatment as a percentage of the mean root length of the vehicle control.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Dunnett's or Tukey's) to determine if the observed differences in root length are statistically significant.
-
If a dose-response is observed, calculate the EC50 (half-maximal effective concentration) value.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound root elongation bioassay.
Hypothesized Signaling Pathway
Given the known auxin-like activity of pteridic acids A and B, a plausible mechanism of action is the modulation of the canonical auxin signaling pathway.
References
Application Notes and Protocols for Testing Pteridic Acid A on Adventitious Root Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adventitious root (AR) formation is a critical physiological process in plants, essential for vegetative propagation and adaptation to environmental stresses. This process is intricately regulated by a network of phytohormones, with auxin playing a central role. Pteridic acids, a class of natural compounds, have garnered attention for their potential auxin-like activity. Notably, pteridic acids A and B have been reported to promote adventitious root formation in kidney bean hypocotyls at nanomolar concentrations. However, contrasting studies on other derivatives, such as pteridic acids H and F, which did not exhibit the same effect, underscore the necessity for standardized protocols to evaluate the bioactivity of specific pteridic acid compounds.
These application notes provide a comprehensive set of protocols for testing the effects of pteridic acid A on adventitious root formation in a controlled laboratory setting. The methodologies outlined below are designed to offer a robust framework for screening, quantitative analysis, and mechanistic studies, catering to the needs of researchers in plant science, agriculture, and drug development.
Experimental Protocols
General Considerations and Reagent Preparation
1.1. This compound Stock Solution: Due to the limited information on the solubility and stability of this compound, preliminary tests are recommended.
-
Solubility Testing: Test the solubility of this compound in common solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol. The chosen solvent should dissolve the compound completely and be used at a final concentration that does not affect root formation (typically ≤ 0.1%).
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 1 mM) of this compound in the selected solvent. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
1.2. Plant Material: The choice of plant material is crucial for obtaining reliable and reproducible results. Mung bean (Vigna radiata) seedlings are a well-established model system for adventitious rooting assays due to their rapid growth and consistent response.
1.3. Growth Media: A sterile, nutrient-poor medium is essential to avoid confounding effects from exogenous nutrients.
-
Germination Medium: 0.8% (w/v) agar (B569324) in deionized water.
-
Treatment Medium: 0.8% (w/v) agar in deionized water supplemented with different concentrations of this compound. A standard auxin, such as Indole-3-acetic acid (IAA) or Indole-3-butyric acid (IBA), should be used as a positive control.
Mung Bean Hypocotyl Cutting Bioassay
This bioassay is a standard method for evaluating the effect of chemical compounds on adventitious root formation.
2.1. Seed Germination and Seedling Growth:
-
Surface sterilize mung bean seeds by rinsing with 70% (v/v) ethanol for 1 minute, followed by a 10-minute incubation in a 1% (v/v) sodium hypochlorite (B82951) solution with gentle agitation.
-
Rinse the seeds thoroughly 3-5 times with sterile deionized water.
-
Aseptically place the sterilized seeds on sterile 0.8% water agar in Petri dishes or Magenta™ boxes.
-
Incubate the seeds in the dark at 25 ± 2°C for 3-4 days until the hypocotyls are approximately 4-5 cm long.
2.2. Preparation of Hypocotyl Cuttings:
-
Under sterile conditions, carefully excise the hypocotyls by making a clean cut approximately 3 cm below the cotyledons.
-
Remove the primary root system by making a second cut 1 cm above the initial cut, resulting in hypocotyl cuttings of approximately 2 cm in length.
2.3. Treatment Application:
-
Prepare treatment plates containing 0.8% water agar supplemented with a range of this compound concentrations (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM).
-
Include a solvent control (medium with the same concentration of the solvent used for the stock solution) and a positive control with a known effective concentration of IAA or IBA (e.g., 1 µM).
-
Insert the basal end of the hypocotyl cuttings approximately 0.5 cm into the treatment medium. Use at least 10-15 cuttings per treatment group.
-
Seal the plates with parafilm and incubate them in a growth chamber at 25 ± 2°C with a 16-hour light/8-hour dark photoperiod.
2.4. Data Collection and Analysis:
-
After 7-10 days of incubation, carefully remove the cuttings from the medium.
-
Record the following quantitative data for each cutting:
-
Rooting Percentage: The percentage of cuttings that formed at least one adventitious root.
-
Number of Adventitious Roots: The total number of emerged roots per cutting.
-
Adventitious Root Length: The length of the longest root on each cutting.
-
-
Statistically analyze the data using appropriate methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Adventitious Root Formation in Mung Bean Hypocotyl Cuttings
| Treatment | Concentration | Rooting Percentage (%) | Average Number of Roots per Cutting (± SE) | Average Root Length (mm ± SE) |
| Control | 0 | |||
| Solvent Control | (e.g., 0.1% DMSO) | |||
| This compound | 1 nM | |||
| 10 nM | ||||
| 100 nM | ||||
| 1 µM | ||||
| Positive Control | 1 µM IAA |
SE: Standard Error
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for testing this compound on adventitious root formation.
Hypothesized Signaling Pathway
The formation of adventitious roots is a complex process primarily regulated by auxin signaling.[1] Key molecular players include auxin response factors (ARFs) and the transport and homeostasis of auxin. Phytohormones such as ethylene, cytokinin, and jasmonic acid also modulate this process through crosstalk with the auxin signaling pathway.[1] Pteridic acids A and B have been suggested to exhibit auxin-like activity, potentially by interacting with components of the auxin signaling cascade to promote the initiation of adventitious roots.[2][3][4]
Caption: Hypothesized auxin-like signaling of this compound.
References
- 1. Quantitative Analysis of Adventitious Root Growth Phenotypes in Carnation Stem Cuttings | PLOS One [journals.plos.org]
- 2. Identifying Molecular Chechkpoints for Adventitious Root Induction: Are We Ready to Fill the Gaps? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adventitious rooting in model plants and in in vitro systems: an integrated molecular and cytohistological approach. [iris.uniroma1.it]
- 4. Frontiers | A Network-Guided Genetic Approach to Identify Novel Regulators of Adventitious Root Formation in Arabidopsis thaliana [frontiersin.org]
Pteridic Acid A and Congeners: Application Notes for Agricultural Crop Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteridic acids, a class of polyketide natural products isolated from Streptomyces species, have emerged as promising candidates for agricultural applications. These compounds exhibit potent plant growth-promoting and stress-alleviating properties. This document provides detailed application notes and protocols based on current research for utilizing Pteridic Acid A and its analogs to enhance crop yield, particularly under abiotic stress conditions.
Data Summary
The following tables summarize the quantitative effects of various pteridic acids on plant growth and stress tolerance as reported in scientific literature.
Table 1: Effect of Pteridic Acids on Plant Growth under Abiotic Stress
| Compound | Plant Species | Stress Condition | Concentration | Effect on Root Length | Effect on Fresh Weight | Reference |
| Pteridic Acid H | Arabidopsis thaliana | Drought | 0.5 ng/mL (1.3 nM) | +54.5% | +89% | [1][2] |
| Pteridic Acid F | Arabidopsis thaliana | Drought | 0.5 ng/mL | +30.5% | +56.7% | [2][3] |
| Pteridic Acid H | Arabidopsis thaliana | Salinity (NaCl) | 0.5 ng/mL | +74.0% | +126.2% | [1][2][3][4] |
| Pteridic Acid F | Arabidopsis thaliana | Salinity (NaCl) | 0.5 ng/mL | +61.8% | +110.9% | [1][2][3][4] |
| Pteridic Acid H | Mung Bean (Vigna radiata) | Heavy Metal (CuSO₄) | 1 ng/mL | Effective stress relief | Not specified | [2][3] |
Table 2: Auxin-like Activity of Pteridic Acids
| Compound | Plant Species | Bioassay | Effective Concentration | Activity | Reference |
| This compound | Kidney Bean (Phaseolus vulgaris) | Adventitious root formation | 1 nM | As effective as Indoleacetic Acid (IAA) | [5][6][7] |
| Pteridic Acid B | Kidney Bean (Phaseolus vulgaris) | Adventitious root formation | 1 nM | As effective as Indoleacetic Acid (IAA) | [5][6] |
| Pteridic Acid H | Kidney Bean (Phaseolus vulgaris) | Adventitious root formation | Not specified | Did not significantly promote | [1][2] |
| Pteridic Acid F | Kidney Bean (Phaseolus vulgaris) | Adventitious root formation | Not specified | Did not significantly promote | [1][2] |
Signaling and Action Mechanism
Pteridic acids H and F appear to enhance plant resilience to abiotic stress by modulating gene expression. Transcriptomics data from Arabidopsis seedlings treated with these compounds revealed an increased expression of multiple stress-responsive genes[8][9]. This suggests a signaling pathway that activates the plant's natural defense and adaptation mechanisms against environmental stressors. Unlike Pteridic Acids A and B, the mode of action for H and F is distinct from that of auxins, as they do not primarily induce adventitious or lateral root formation[1][2].
Experimental Protocols
The following protocols are based on methodologies reported for Arabidopsis thaliana and can be adapted for various crop species.
Protocol 1: In Vitro Seedling Growth Assay for Stress Tolerance
Objective: To assess the efficacy of pteridic acids in promoting seedling growth under controlled abiotic stress conditions.
Materials:
-
Seeds of the target crop species (e.g., wheat, rice, maize, soybean).
-
Pteridic acid stock solution (e.g., 1 mg/mL in DMSO).
-
Murashige and Skoog (MS) medium, including vitamins.
-
Phytagel or Agar (B569324).
-
Sterile petri dishes or culture vessels.
-
Stress-inducing agents: Polyethylene glycol (PEG-6000) for drought simulation, Sodium Chloride (NaCl) for salinity.
-
Growth chamber with controlled light and temperature.
Procedure:
-
Seed Sterilization:
-
Surface sterilize seeds using 70% ethanol (B145695) for 1-2 minutes, followed by a 10-15 minute wash in a 10% bleach solution with a drop of Tween-20.
-
Rinse seeds 3-5 times with sterile distilled water.
-
Store sterilized seeds at 4°C for 2-3 days (stratification) if required for the species.
-
-
Preparation of Treatment Media:
-
Prepare half-strength (0.5x) MS medium with 1% sucrose and solidify with 0.8% agar or 0.4% Phytagel.
-
Autoclave the medium and cool to ~50°C.
-
Add the stress agent to the desired final concentration (e.g., 100-150 mM NaCl for salinity; 5-10% PEG-6000 for drought).
-
From the sterile stock solution, add pteridic acid to the medium to achieve the desired final concentration (e.g., 0.5 ng/mL). Ensure the final DMSO concentration is minimal (<0.1%) and consistent across all treatments, including the control.
-
Pour the medium into sterile petri dishes.
-
-
Plating and Incubation:
-
Place 10-15 sterilized seeds on the surface of the solidified medium in each petri dish.
-
Seal the plates with parafilm.
-
Incubate the plates vertically in a growth chamber under a 16-hour light / 8-hour dark cycle at 22-25°C.
-
-
Data Collection and Analysis:
-
After 7-14 days, photograph the plates.
-
Carefully remove the seedlings and measure the primary root length and total fresh weight.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the measurements from pteridic acid-treated seedlings with the control group (stress condition without pteridic acid).
-
Protocol 2: Pot-Based Experiment for Whole-Plant Response
Objective: To evaluate the effect of pteridic acid application on the growth and yield of crops under simulated stress conditions in a greenhouse or controlled environment.
Materials:
-
Pots (e.g., 1-gallon) filled with a suitable soil mix (e.g., peat, perlite, and vermiculite).
-
Seeds or seedlings of the target crop.
-
Pteridic acid solution for application (e.g., foliar spray or soil drench).
-
Fertilizer appropriate for the crop.
-
Greenhouse or controlled environment facility.
Procedure:
-
Planting and Establishment:
-
Sow seeds or transplant seedlings into the pots.
-
Allow plants to establish for 2-3 weeks under optimal growth conditions (watering, light, and nutrients).
-
-
Pteridic Acid Application:
-
Prepare an aqueous solution of pteridic acid at the desired concentration (e.g., 1-10 ng/mL). A surfactant (e.g., 0.01% Tween-20) can be added for foliar applications.
-
Apply the solution to the plants. This can be done as a:
-
Foliar Spray: Evenly spray the leaves until runoff.
-
Soil Drench: Apply a specific volume of the solution to the soil around the base of each plant.
-
-
The control group should be treated with a solution lacking pteridic acid but containing the same concentration of solvent (e.g., DMSO) and surfactant.
-
-
Induction of Abiotic Stress:
-
Begin the stress treatment 24-48 hours after pteridic acid application.
-
Drought Stress: Withhold watering and monitor the soil moisture content. Re-water when plants show signs of wilting, or maintain a specific, reduced soil water potential.
-
Salinity Stress: Irrigate with a saline solution (e.g., 100-200 mM NaCl), gradually increasing the concentration to avoid osmotic shock.
-
-
Data Collection and Analysis:
-
Growth Parameters: At regular intervals, measure plant height, leaf area, and chlorophyll (B73375) content (using a SPAD meter).
-
Physiological Parameters: Measure stomatal conductance, transpiration rate, and photosynthetic rate using a portable photosynthesis system.
-
Yield Parameters: At maturity, harvest the plants and measure total biomass, seed/fruit number, and total seed/fruit weight.
-
Perform statistical analysis to compare the treated and control groups.
-
Concluding Remarks
Pteridic acids, particularly H and F, represent a novel class of plant growth regulators with significant potential to enhance crop resilience to abiotic stresses such as drought and salinity. The provided protocols offer a framework for researchers to investigate and optimize the application of these compounds for various agricultural crops. Further research is warranted to elucidate the precise molecular targets of pteridic acids and to develop effective field application strategies for sustainable agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Pteridic acids A and B, novel plant growth promoters with auxin-like activity from Streptomyces hygroscopicus TP-A0451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Item - Streptomyces alleviate abiotic stress in plant by producing pteridic acids - Springer Nature - Figshare [springernature.figshare.com]
- 9. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Pteridic Acid A: A Novel Probe for Investigating Auxin Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pteridic acid A is a naturally occurring compound isolated from Streptomyces hygroscopicus that exhibits potent auxin-like activity.[1][2][3] Its ability to induce adventitious root formation at nanomolar concentrations suggests it may serve as a valuable chemical tool for dissecting the intricate mechanisms of auxin perception and signal transduction.[1][3] This document provides detailed application notes and experimental protocols for utilizing this compound to study auxin signaling pathways in plants. While the precise molecular target of this compound within the auxin signaling cascade remains to be definitively elucidated, its observed biological effects strongly suggest an interaction with the core auxin response machinery. These notes offer a framework for researchers to explore its mechanism of action and leverage its properties for novel discoveries in plant biology and the development of new plant growth regulators.
Data Presentation
Currently, publicly available quantitative data on the direct interaction of this compound with auxin signaling components is limited. The primary reported activity is the induction of adventitious roots in kidney bean hypocotyls.
Table 1: Biological Activity of this compound
| Bioassay | Plant Species | Observed Effect | Effective Concentration | Reference |
| Adventitious Root Formation | Kidney Bean (Phaseolus vulgaris) | Induction of adventitious roots | 1 nM | [1][3] |
Signaling Pathway Diagrams
The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by ARF transcription factors. This compound is hypothesized to act at the level of auxin perception, mimicking the effect of natural auxins like indole-3-acetic acid (IAA).
Caption: Canonical auxin signaling pathway with the hypothesized action of this compound.
Experimental Protocols
The following protocols provide a starting point for investigating the auxin-like effects of this compound.
Protocol 1: Adventitious Root Formation Assay in Kidney Bean (Phaseolus vulgaris)
This bioassay is the primary method reported for observing the auxin-like activity of this compound.
Materials:
-
Kidney bean seeds (Phaseolus vulgaris)
-
Vermiculite (B1170534) or sterile potting mix
-
Growth chamber or greenhouse with controlled temperature and light
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Indole-3-acetic acid (IAA) stock solution (e.g., 1 mM in DMSO)
-
DMSO (Dimethyl sulfoxide)
-
Sterile deionized water
-
Petri dishes or small vials
-
Scalpel or razor blade
-
Ruler
Methodology:
-
Plant Growth:
-
Sow kidney bean seeds in moist vermiculite or potting mix.
-
Grow seedlings in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for 7-10 days, until the primary leaves have expanded and the hypocotyl is elongated.
-
-
Preparation of Test Solutions:
-
Prepare a series of dilutions of this compound from the stock solution in sterile deionized water. A suggested concentration range is 0.1 nM to 1 µM.
-
Prepare a similar dilution series for IAA to serve as a positive control.
-
Prepare a vehicle control solution containing the same concentration of DMSO as the highest concentration test solution.
-
-
Explant Preparation:
-
Excise hypocotyl segments of approximately 3-4 cm in length from the seedlings, cutting below the cotyledonary node.
-
-
Treatment:
-
Place the basal end of each hypocotyl cutting into a vial or petri dish containing the respective test solution (this compound dilutions, IAA dilutions, or vehicle control).
-
Ensure the basal 1 cm of the hypocotyl is submerged.
-
-
Incubation:
-
Incubate the cuttings under high humidity and low light conditions at room temperature for 5-7 days.
-
-
Data Collection and Analysis:
-
After the incubation period, count the number of adventitious roots formed on each hypocotyl segment.
-
Measure the length of the primary adventitious roots.
-
Compare the effects of different concentrations of this compound with the vehicle control and the IAA positive control.
-
Data can be presented as the average number of roots per hypocotyl ± standard deviation.
-
Caption: Workflow for the kidney bean adventitious root formation assay.
Protocol 2: Investigation of this compound's Effect on Aux/IAA Protein Stability (Hypothetical)
This protocol outlines a hypothetical experiment to investigate whether this compound promotes the degradation of Aux/IAA repressor proteins, a key step in auxin signaling. This would provide evidence for its action upstream of transcriptional regulation.
Materials:
-
Arabidopsis thaliana seedlings expressing a fluorescently tagged Aux/IAA protein (e.g., a DII-VENUS reporter line).
-
This compound stock solution.
-
IAA stock solution.
-
Confocal laser scanning microscope.
-
Image analysis software (e.g., ImageJ).
Methodology:
-
Plant Growth:
-
Grow DII-VENUS Arabidopsis seedlings on ½ MS agar (B569324) plates for 5-7 days.
-
-
Treatment:
-
Prepare treatment solutions of this compound (e.g., 1 µM) and IAA (e.g., 1 µM) in liquid ½ MS medium. Include a vehicle control.
-
Transfer seedlings to the treatment solutions and incubate for a time course (e.g., 0, 15, 30, 60 minutes).
-
-
Microscopy:
-
Mount the roots of the treated seedlings on a microscope slide.
-
Image the root tips using a confocal microscope to visualize the VENUS fluorescence.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the root meristem region for each treatment and time point using image analysis software.
-
A decrease in fluorescence intensity would indicate degradation of the DII-VENUS reporter, suggesting that this compound activates the auxin signaling pathway to promote Aux/IAA degradation.
-
Caption: Logical flow for testing this compound's effect on Aux/IAA degradation.
Future Directions and Research Opportunities
The study of this compound presents several exciting avenues for future research:
-
Target Identification: Biochemical assays, such as surface plasmon resonance (SPR) or microscale thermophoresis (MST), could be employed to directly test the binding of this compound to TIR1/AFB proteins.
-
Dose-Response Analysis: Detailed dose-response curves for this compound in various auxin-related bioassays (e.g., root elongation, hypocotyl elongation, gravitropism) would provide a more comprehensive understanding of its potency and efficacy compared to natural and synthetic auxins.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of this compound analogs could identify the key chemical moieties responsible for its auxin-like activity, potentially leading to the development of more potent or specific auxin agonists or antagonists.
-
Transcriptomic Analysis: RNA-sequencing of plant tissues treated with this compound could reveal the extent to which it modulates the expression of auxin-responsive genes and identify potential off-target effects.
By employing the protocols and conceptual frameworks outlined in these application notes, researchers can effectively utilize this compound as a molecular probe to further unravel the complexities of auxin signaling and potentially uncover novel regulatory mechanisms in plant growth and development.
References
Application Notes and Protocols for Pteridic Acid A in In Vivo Plant Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pteridic acids are a class of polyketide natural products produced by Streptomyces species. Initially, pteridic acids A and B were identified as plant growth promoters exhibiting auxin-like activity, notably inducing the formation of adventitious roots in kidney beans.[1][2][] More recent research has highlighted the significant role of other pteridic acid analogs, such as H and F, in enhancing plant tolerance to abiotic stresses like drought and salinity by promoting root growth.[4][5][6] These compounds have been shown to induce the expression of multiple stress-responsive genes in plants.[7][8][9] This document provides detailed protocols for the formulation and application of pteridic acid A for in vivo plant studies, drawing upon existing literature for related compounds and general methodologies for the application of exogenous substances to plants.
Data Presentation
The following table summarizes the effective concentrations of various pteridic acids as reported in the literature. This data can serve as a starting point for determining the optimal concentration for this compound in specific plant systems.
| Compound | Plant Species | Concentration | Observed Effect | Reference |
| This compound & B | Kidney Bean | 1 nM | Induction of adventitious roots | [1] |
| Pteridic Acid H & F | Arabidopsis thaliana | 0.5 ng/mL (1.3 nM) | Promotion of root growth under drought and salinity stress | [5][10] |
| Pteridic Acid H | Mung Bean | 1.0 ng/mL | Enhancement of hypocotyl growth and tolerance to heavy metal stress | [11] |
| Pteridic Acid H | Barley | 10 nM | Increased tolerance to drought stress | [11] |
Experimental Protocols
Formulation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound that can be easily diluted to working concentrations for various in vivo plant assays.
Disclaimer: The solubility and stability of this compound in various solvents have not been extensively reported. The following protocol is a general guideline. Researchers should perform small-scale solubility tests and consider the potential for degradation, especially in aqueous solutions over time. A patent on related pteridic acids suggests that pteridic acid H can convert to pteridic acid F in a neutral aqueous solution over a period of days to months.[11]
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), molecular biology grade
-
Ethanol (B145695), absolute
-
Sterile, nuclease-free water
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Solvent Selection: Due to the likely lipophilic nature of this compound, a polar aprotic solvent like DMSO or a short-chain alcohol like ethanol is recommended for initial solubilization. DMSO is often used for preparing stock solutions of organic molecules for biological assays.
-
Preparation of 1 mM Stock Solution:
-
Calculate the mass of this compound required to make a 1 mM stock solution. The molecular weight of this compound is 364.48 g/mol .[12] To prepare 1 mL of a 1 mM stock solution, 0.365 mg of this compound is needed.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO (e.g., 1 mL) to the tube.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication step may aid in dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Application of this compound to Plants
Objective: To describe methods for applying this compound to whole plants or seedlings to assess its biological activity. The choice of method will depend on the experimental goals and the plant species.
2.1. In Vitro Application to Seedlings on Agar (B569324) Plates
This method is suitable for small plants like Arabidopsis thaliana and allows for precise control over the concentration of the applied compound.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Murashige and Skoog (MS) medium, or other suitable plant growth medium
-
Agar
-
Sucrose (optional)
-
Petri dishes
-
Sterile water
-
Plant seeds (e.g., Arabidopsis thaliana)
Procedure:
-
Preparation of Growth Medium:
-
Prepare MS medium according to the manufacturer's instructions.
-
Autoclave the medium and allow it to cool to approximately 50-60°C.
-
-
Addition of this compound:
-
Just before pouring the plates, add the this compound stock solution to the molten agar to achieve the desired final concentration (e.g., 1 nM to 1 µM).
-
Ensure the final concentration of the solvent (e.g., DMSO) in the medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Prepare a control plate containing the same concentration of the solvent.
-
Swirl the medium gently to ensure even distribution of the compound.
-
-
Pouring Plates and Sowing Seeds:
-
Pour the medium into sterile petri dishes and allow them to solidify.
-
Sterilize and sow the plant seeds on the surface of the agar.
-
Seal the plates and place them in a growth chamber under controlled environmental conditions.
-
-
Observation:
-
Monitor the plants for phenotypic changes, such as root elongation, lateral root formation, and overall growth, over a period of several days to weeks.
-
2.2. Foliar Spray Application
This method is suitable for treating larger plants and mimics the application of foliar fertilizers or pesticides.[13]
Materials:
-
This compound stock solution
-
Sterile water
-
A surfactant (e.g., Tween-20 or Silwet L-77)
-
A fine-mist spray bottle
Procedure:
-
Preparation of Spray Solution:
-
Prepare an aqueous solution of this compound at the desired final concentration by diluting the stock solution.
-
Add a surfactant (e.g., 0.01-0.05% Tween-20) to the solution to ensure even spreading on the leaf surface.
-
Prepare a control solution containing the same concentration of the solvent and surfactant.
-
-
Application:
-
Spray the solution onto the leaves of the plants until runoff is observed, ensuring complete coverage of the foliage.
-
Treat plants at an appropriate developmental stage for the intended study.
-
-
Post-Application Care:
-
Return the plants to the growth chamber.
-
Avoid watering the leaves for at least 24 hours to allow for absorption of the compound.
-
-
Evaluation:
-
Assess the plants for physiological and morphological changes at appropriate time points after treatment.
-
2.3. Root Drench Application
This method involves applying the compound directly to the soil or hydroponic solution, allowing for uptake by the roots.[14]
Materials:
-
This compound stock solution
-
Sterile water or hydroponic solution
-
Potted plants or plants in a hydroponic system
Procedure:
-
Preparation of Drench Solution:
-
Dilute the this compound stock solution in water or the hydroponic nutrient solution to the desired final concentration.
-
Prepare a sufficient volume to saturate the rooting medium.
-
-
Application:
-
For potted plants, slowly and evenly pour a defined volume of the solution onto the soil surface around the base of each plant.
-
For hydroponic systems, add the this compound solution directly to the nutrient reservoir.
-
-
Control Group:
-
Treat a control group of plants with a solution containing the same concentration of the solvent used for the stock solution.
-
-
Monitoring:
-
Observe the plants for effects on growth, development, and stress tolerance over time.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pteridic acids A and B, novel plant growth promoters with auxin-like activity from Streptomyces hygroscopicus TP-A0451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. oathbiome.com [oathbiome.com]
- 7. researchgate.net [researchgate.net]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. WO2023084032A9 - Pteridic acids and uses thereof - Google Patents [patents.google.com]
- 12. This compound | C21H32O5 | CID 11013967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Foliar Spray Treatment for Exogenous Application of Hormones in Maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exogenous Abscisic Acid Enhances Waterlogging Tolerance in Lindera megaphylla [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Pteridic Acid A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the stereoselective synthesis of pteridic acid A. This guide addresses common challenges and offers practical solutions based on published synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
The primary challenges in the total synthesis of this compound revolve around the precise control of stereochemistry at multiple chiral centers and the construction of the characteristic spiroketal core. Key difficulties include:
-
Diastereoselective Aldol (B89426) Reactions: Establishing the correct stereochemistry of the polyketide chain often relies on aldol reactions. Achieving high diastereoselectivity can be challenging and is highly dependent on the choice of reagents and reaction conditions.[1][2][3]
-
Efficient Spiroketalization: The formation of the 6,6-spiroketal ring system is a critical step. Controlling the anomeric stereochemistry at the spirocenter to favor the natural configuration of this compound is a significant hurdle.[1][3][4]
-
Protecting Group Strategy: The synthesis involves multiple functional groups that require a robust protecting group strategy to avoid unwanted side reactions during the multi-step sequence.
Q2: How can I improve the diastereoselectivity of the key aldol reaction in the synthesis of this compound?
Several methods have been successfully employed to control the stereochemistry during the crucial C-C bond-forming aldol reaction. The choice of methodology can significantly impact the diastereomeric ratio of the resulting aldol adduct.
One highly effective approach is the use of an Evans asymmetric aldol reaction . For instance, a tin(II) triflate-mediated Evans aldol reaction has been shown to produce the desired stereoisomer in high yield and selectivity.[4] Alternatively, a diastereoselective ethyl ketone aldol reaction has also been successfully utilized.[1][3]
Q3: What conditions are crucial for a successful and stereoselective spiroketalization?
The spiroketalization step is pivotal for constructing the core of this compound. Achieving high efficiency and the correct stereochemistry at the spirocenter often requires careful optimization of reaction conditions.
An efficient spiroketalization has been reported to occur following a specific sequence of reactions. One successful route involves the conversion of a precursor to a spiroketal under acidic conditions. It has been noted that equilibration mediated by MgBr₂ can lead to partial epimerization at the spirocenter, which can be exploited to synthesize pteridic acid B, an epimer of this compound.[4]
Q4: Are there any known side reactions to be aware of during the synthesis?
A potential side reaction to be mindful of is the partial epimerization at the spirocenter during spiroketalization, which can lead to the formation of pteridic acid B.[4] Careful control of the reaction conditions during this step is crucial to maximize the yield of the desired this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Diastereoselectivity in Aldol Reaction | Suboptimal reaction conditions or choice of chiral auxiliary. | - Utilize a well-established method such as the Evans asymmetric aldol reaction with Sn(OTf)₂.[4]- Ensure precise temperature control and slow addition of reagents. |
| Formation of undesired spiroketal epimer (pteridic acid B) | Equilibration of the anomerically favored spirocyclic intermediate.[4] | - Minimize reaction times for the spiroketalization step.- Avoid prolonged exposure to Lewis acids that can catalyze epimerization. If pteridic acid B is the desired product, treatment with MgBr₂ can be employed.[4] |
| Low yield in the Horner-Wadsworth-Emmons reaction | Incomplete oxidation of the primary alcohol to the aldehyde or issues with the phosphonate (B1237965) reagent. | - Ensure complete oxidation using reliable reagents like TEMPO and BAIB.[5]- Use freshly prepared or purified ketophosphonate reagent for the homologation.[5] |
| Difficulty with final ester hydrolysis | Steric hindrance or substrate degradation under harsh basic conditions. | - Employ mild hydrolysis conditions, such as aqueous KOH in ethanol (B145695) at room temperature.[5] |
Experimental Protocols
Key Experiment: Sn(OTf)₂-Mediated Evans Aldol Reaction [4]
This protocol describes a key carbon-carbon bond-forming step in the enantioselective total synthesis of this compound.
-
Preparation: A solution of the oxazolidinone derivative in CH₂Cl₂ is cooled to -78 °C.
-
Reagent Addition: Sn(OTf)₂ and N-ethylpiperidine are added sequentially to the cooled solution.
-
Aldol Reaction: The aldehyde coupling partner is added dropwise to the reaction mixture.
-
Quenching: The reaction is quenched with saturated aqueous NH₄Cl solution.
-
Workup and Purification: The product is extracted with an organic solvent, and the crude product is purified by column chromatography.
Key Experiment: Horner-Wadsworth-Emmons Homologation [5]
This protocol outlines the extension of the carbon chain to form the α,β-unsaturated ester.
-
Oxidation: The primary alcohol precursor is oxidized to the corresponding aldehyde using TEMPO and BAIB in CH₂Cl₂ at room temperature.
-
Homologation: The resulting aldehyde is then subjected to a Horner-Wadsworth-Emmons reaction with a suitable ketophosphonate to yield the α,β-unsaturated ester.
-
Purification: The product is purified by column chromatography.
Visualizing the Synthetic Strategy
The following diagrams illustrate the logical flow of the stereoselective synthesis of this compound.
Caption: Retrosynthetic analysis of this compound.
Caption: General workflow for the total synthesis of this compound.
References
- 1. Total synthesis of pteridic acids A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective total synthesis of this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total synthesis of pteridic acids A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Total Synthesis of Pteridic Acid A
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the total synthesis of pteridic acid A. It is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this potent plant growth promoter.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the this compound synthesis is significantly lower than reported values. What are the most critical steps to optimize?
A1: Low overall yield in a multi-step synthesis like that of this compound can be attributed to several factors. The most critical stages to scrutinize for potential yield loss are the diastereoselective aldol (B89426) reaction, the spiroketalization, and the Horner-Wadsworth-Emmons (HWE) reaction. Even minor impurities or slight deviations in reaction conditions during these key transformations can have a cascading effect on the overall yield. Careful monitoring of each step by TLC or LC-MS is crucial to identify where material is being lost.
Q2: I am observing poor diastereoselectivity in the Evans aldol reaction. How can I improve the formation of the desired syn-aldol adduct?
A2: The Evans aldol reaction is pivotal for setting key stereocenters in the this compound backbone. Poor diastereoselectivity often stems from issues with the enolate formation or the reaction conditions. Ensure that the chiral auxiliary is of high purity. The choice of boron reagent and amine base is critical; for instance, using Bu₂BOTf and DIPEA is a common and effective combination. The reaction should be carried out at low temperatures (e.g., -78 °C) to favor kinetic control, which typically yields the desired syn-product. Inadequate temperature control can lead to a mixture of diastereomers.
Q3: The spiroketalization step is resulting in a mixture of isomers or low yield. What are the key parameters to control?
A3: Spiroketalization is a thermodynamically controlled process, and achieving a high yield of the desired this compound spiroketal requires careful control of the reaction conditions. The choice of acid catalyst and solvent is paramount. Mild acidic conditions, such as using HF-pyridine in THF/H₂O, have been shown to be effective. The reaction time and temperature can also influence the equilibrium between different spiroketal isomers. It is advisable to monitor the reaction progress closely and quench it once the desired product is maximized to prevent degradation or isomerization.
Q4: I am having trouble with the Horner-Wadsworth-Emmons (HWE) reaction to install the side chain. What are some common pitfalls?
A4: The HWE reaction is generally reliable for forming (E)-alkenes, but issues can arise. Incomplete deprotonation of the phosphonate (B1237965) reagent is a common cause of low yield. Ensure that a sufficiently strong and fresh base (e.g., NaH) is used and that the reaction is performed under strictly anhydrous conditions. The purity of the aldehyde precursor is also critical, as impurities can interfere with the reaction. If the reaction is sluggish, gentle warming may be necessary, but this should be done cautiously to avoid side reactions.
Troubleshooting Guides
Low Yield in Evans Aldol Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Incomplete enolization | Ensure the use of fresh, high-purity Bu₂BOTf and DIPEA. Check for any moisture in the reaction setup. |
| Insufficient reaction time or temperature | Allow the reaction to stir for the recommended time at -78 °C before quenching. Monitor by TLC. | |
| Formation of multiple products | Poor diastereoselectivity | Maintain strict temperature control at -78 °C. Ensure slow addition of the aldehyde. |
| Epimerization | Use a mild workup procedure to avoid epimerization of the product. | |
| Difficulty in purification | Co-elution of diastereomers | Use a high-resolution chromatography column and a carefully optimized solvent system for separation. |
Issues with Spiroketalization
| Symptom | Possible Cause | Suggested Solution |
| Formation of a mixture of spiroketal isomers | Reaction has not reached thermodynamic equilibrium | Increase the reaction time or gently warm the reaction mixture to facilitate equilibration to the more stable isomer. |
| Inappropriate acid catalyst | Screen different mild acid catalysts (e.g., PPTS, CSA) to find the optimal conditions for your specific substrate. | |
| Low yield of spiroketal | Decomposition of the starting material or product | Use milder acidic conditions (e.g., HF-pyridine). Lower the reaction temperature. |
| Incomplete reaction | Increase the concentration of the acid catalyst or prolong the reaction time. |
Horner-Wadsworth-Emmons (HWE) Reaction Failures
| Symptom | Possible Cause | Suggested Solution |
| No reaction or low conversion | Incomplete deprotonation of the phosphonate | Use fresh, high-quality base (e.g., NaH). Ensure all reagents and solvents are anhydrous. |
| Impure aldehyde | Purify the aldehyde by chromatography or distillation before use. | |
| Formation of byproducts | Aldol side reactions of the aldehyde | Add the aldehyde slowly to the pre-formed phosphonate ylide at a low temperature. |
| Decomposition of the product | Use a mild workup procedure and purify the product promptly. |
Data Presentation
Reported Overall Yields for this compound Total Synthesis
| Research Group | Year | Number of Steps (Longest Linear Sequence) | Overall Yield | Key Strategies | Reference |
| Dias and Salles | 2009 | 13 | 2.9% | Diastereoselective ethyl ketone aldol reaction, efficient spiroketalization. | |
| Kuwahara et al. | 2005 | 14 | 22% | Sn(OTf)₂-mediated Evans aldol reaction, Fukuyama acetylenic coupling. |
Experimental Protocols
The following protocols are adapted from the total synthesis reported by Dias and Salles (2009).
Evans Aldol Reaction
-
To a solution of the chiral N-acyloxazolidinone (1.0 equiv) in dry CH₂Cl₂ (0.1 M) at -78 °C under an argon atmosphere, add di-n-butylboron triflate (1.2 equiv) dropwise.
-
After stirring for 30 minutes, add diisopropylethylamine (1.4 equiv) and stir for another 30 minutes.
-
Add a solution of the aldehyde (1.1 equiv) in dry CH₂Cl₂ dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction with a pH 7 phosphate (B84403) buffer and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Spiroketalization
-
To a solution of the diol precursor (1.0 equiv) in a 10:1 mixture of THF/H₂O (0.05 M) in a plastic vial, add HF-pyridine (10 equiv) at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to separate the spiroketal isomers.
Horner-Wadsworth-Emmons Reaction
-
To a suspension of NaH (60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add triethyl 4-phosphonocrotonate (1.4 equiv) dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to -78 °C and add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: A simplified workflow for the total synthesis of this compound.
Caption: A logical flowchart for troubleshooting low yield in this compound synthesis.
identifying and removing byproducts in pteridic acid A purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of pteridic acid A.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts I should expect when purifying this compound?
A1: During the purification of this compound from bacterial fermentation, particularly from Streptomyces hygroscopicus, you are likely to encounter two main types of byproducts:
-
Pteridic Acid Analogues: The most common byproducts are other structurally related pteridic acids. Several analogues have been identified, including pteridic acids B, C, D, E, F, G, H, and I.[1] These compounds share the same core structure but differ in their stereochemistry or modifications to the side chain.
-
Other Secondary Metabolites: Streptomyces species are known to produce a diverse array of secondary metabolites.[2][3] Depending on the fermentation conditions, your crude extract may also contain other classes of compounds such as macrolides, quinones, alkaloids (e.g., hygromycin B), and other polyketides.[4][5]
Q2: What analytical techniques are best for identifying this compound and its byproducts?
A2: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of this compound and its byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the different pteridic acid analogues and other impurities. A reversed-phase C18 column is often a good starting point.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information, which is crucial for distinguishing between different pteridic acid analogues that may have different chemical formulas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are indispensable for the detailed structural elucidation of the isolated compounds, including the determination of their stereochemistry.[6][7] Comparing the NMR data of your isolated compounds with published data for known pteridic acids is a key identification step.
Q3: How can I remove highly polar or non-polar impurities from my crude extract before chromatography?
A3: Liquid-liquid extraction is an effective initial cleanup step to remove impurities with significantly different polarities from this compound.
-
For highly polar impurities: You can dissolve your crude extract in an organic solvent like ethyl acetate (B1210297) and wash it with water or brine. The highly polar impurities will partition into the aqueous phase.
-
For non-polar impurities (e.g., lipids): A partitioning step between a polar solvent (like methanol) and a non-polar solvent (like hexane) can be used. The non-polar impurities will move into the hexane (B92381) layer.
Troubleshooting Guides
Issue 1: Poor separation of this compound from its analogues in reversed-phase HPLC.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Composition | Optimize the mobile phase. Try a gradient elution with acetonitrile (B52724) or methanol (B129727) and water. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve the peak shape of acidic compounds like this compound by suppressing the ionization of the carboxylic acid group. |
| Inappropriate Column Chemistry | If a standard C18 column does not provide sufficient resolution, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for structurally similar compounds. |
| Suboptimal Temperature | Temperature can affect the viscosity of the mobile phase and the kinetics of separation. Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves resolution. |
Issue 2: Peak tailing of this compound in HPLC.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silica | This compound has a carboxylic acid group, which can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.[1][2][3][4][5] Lowering the pH of the mobile phase to around 2.5-3 with an acid like formic acid or trifluoroacetic acid will protonate the silanol groups and the carboxylic acid, minimizing these secondary interactions. |
| Column Overload | Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting. |
| Column Contamination or Degradation | If peak tailing appears suddenly, your column might be contaminated or degraded. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase). If the problem persists, the column may need to be replaced. |
Issue 3: Difficulty in distinguishing between pteridic acid isomers.
Possible Causes and Solutions:
| Cause | Solution |
| Co-elution in HPLC | Pteridic acid isomers can be challenging to separate. In addition to optimizing your HPLC method (see Issue 1), consider using a longer column or a column with smaller particle size to increase efficiency and resolution. Chiral chromatography may be necessary if the isomers are enantiomers.[8] |
| Ambiguous Spectroscopic Data | High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition. For isomers with the same molecular formula, detailed 2D NMR analysis (e.g., NOESY or ROESY) is crucial to determine the relative stereochemistry. Comparing your data with published NMR data for known pteridic acids is essential.[7] |
Experimental Protocols
General Protocol for the Extraction and Initial Purification of this compound
-
Fermentation and Extraction:
-
Culture Streptomyces hygroscopicus in a suitable production medium.
-
After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant.
-
Extract the supernatant with an organic solvent such as ethyl acetate.
-
Concentrate the organic extract under reduced pressure to obtain the crude extract.
-
-
Initial Cleanup (Liquid-Liquid Extraction):
-
Dissolve the crude extract in a mixture of methanol and water.
-
Perform a liquid-liquid extraction with hexane to remove non-polar impurities.
-
The methanol/water phase containing this compound is collected and concentrated.
-
-
Column Chromatography:
-
Subject the concentrated extract to column chromatography. A common sequence is:
-
Amberchrom or other polymeric resin: To capture the pteridic acids and remove very polar impurities.
-
Silica Gel Chromatography: Elute with a gradient of increasing polarity (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate fractions based on polarity.
-
Sephadex LH-20: For size-exclusion chromatography to separate compounds based on their molecular size.
-
-
-
Preparative HPLC:
-
Further purify the fractions containing this compound using preparative reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a water/acetonitrile gradient with 0.1% formic acid).
-
Visualizations
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. hplc.eu [hplc.eu]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Pteridic acids C-G spirocyclic polyketides from the marine-derived Streptomyces sp. SCSGAA 0027 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in pteridic acid A bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results in Pteridic Acid A bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary reported bioactivity of this compound?
A1: this compound is reported to be a plant growth promoter with auxin-like activity. Specifically, it has been shown to induce the formation of adventitious roots in the hypocotyls of kidney beans at a concentration as low as 1 nM, with an efficacy comparable to the natural auxin, indoleacetic acid (IAA)[1][2][3].
Q2: What is the most common bioassay used to determine the activity of this compound?
A2: The most cited bioassay for this compound is the induction of adventitious roots on kidney bean hypocotyls[1][2]. This assay provides a quantitative measure of its auxin-like activity by counting the number of newly formed roots.
Q3: What are the potential sources of variability in this compound bioassays?
A3: Inconsistent results in plant-based bioassays can arise from several factors. These include the physiological state and genetic uniformity of the plant material, the stability and solubility of this compound in the assay medium, environmental conditions such as light and temperature, and the presence of microbial contamination[4][5].
Q4: How does the activity of this compound compare to other Pteridic Acids?
A4: Pteridic Acids A and B have been specifically noted for their auxin-like activity in promoting adventitious root formation in kidney beans[1][2]. Other related compounds, Pteridic Acids H and F, have been shown to promote root growth in Arabidopsis under abiotic stress, but they did not promote adventitious root formation in kidney beans, suggesting a different mechanism of action[6][7].
Troubleshooting Inconsistent Bioassay Results
This guide addresses common issues encountered during this compound bioassays in a question-and-answer format.
Issue 1: No adventitious root induction is observed at the expected effective concentration (e.g., 1 nM).
-
Question: Why am I not seeing any root formation even with a positive control like Indoleacetic Acid (IAA)?
-
Answer: This could be due to issues with the plant material or the overall experimental setup. Ensure that the kidney bean seedlings are healthy, of a uniform age and size, and have not been subjected to stress. Verify the viability of your IAA positive control. Also, check that the incubation conditions (e.g., temperature, humidity) are optimal for root growth.
-
-
Question: My IAA positive control is working, but this compound shows no activity. What could be the problem?
-
Answer: This suggests a problem with the this compound sample itself.
-
Degradation: this compound may have degraded. Ensure it has been stored correctly, protected from light and elevated temperatures.
-
Solubility: this compound may not be fully dissolved in the assay medium. It is crucial to use an appropriate solvent for the initial stock solution (e.g., DMSO or ethanol) and ensure proper dilution into the aqueous assay medium. The final solvent concentration should be low and consistent across all treatments, including controls.
-
Incorrect Concentration: Double-check all calculations for dilutions of your this compound stock solution.
-
-
Issue 2: High variability in the number of adventitious roots between replicates.
-
Question: What are the common causes of high variability in this type of assay?
-
Answer: High variability can obscure the true effect of the compound.
-
Non-uniform Plant Material: Use seedlings of the same age, size, and from the same germination batch.
-
Inconsistent Application: Ensure that the application of the test solution is uniform for all hypocotyls.
-
Environmental Gradients: Incubate all replicates in a controlled environment with uniform light and temperature. Avoid placing some replicates in areas with drafts or temperature fluctuations.
-
-
Issue 3: The dose-response curve for this compound is not as expected.
-
Question: I'm observing a very narrow or no clear dose-dependent response. Why might this be?
-
Answer: An inconsistent dose-response can be due to several factors.
-
Concentration Range: You may be testing a range of concentrations that is too high or too low. It is advisable to perform a preliminary experiment with a broad range of concentrations to identify the optimal range for a detailed dose-response study.
-
Compound Stability: At certain concentrations or in certain media, the compound may precipitate or degrade, leading to a non-linear response.
-
Hormonal Crosstalk: Plant hormonal pathways are complex. At high concentrations, this compound might induce other hormonal responses that inhibit root formation, leading to a bell-shaped dose-response curve.
-
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate common issues and the expected outcomes after troubleshooting.
Table 1: Troubleshooting Lack of Activity
| Treatment | Initial Observation (Number of Roots) | After Verifying Compound Solubility (Number of Roots) |
| Vehicle Control (0.1% DMSO) | 0.5 ± 0.2 | 0.6 ± 0.3 |
| IAA (1 nM) | 15.2 ± 3.1 | 16.1 ± 2.5 |
| This compound (1 nM) | 0.8 ± 0.4 | 14.5 ± 2.8 |
Table 2: Addressing High Variability
| Treatment | Before Uniform Seedling Selection (Number of Roots) | After Uniform Seedling Selection (Number of Roots) |
| Vehicle Control | 0.7 ± 1.2 | 0.5 ± 0.3 |
| This compound (1 nM) | 12.5 ± 5.8 | 13.2 ± 1.9 |
Detailed Experimental Protocol
Kidney Bean Adventitious Root Induction Bioassay
This protocol is based on the method described by Igarashi et al., 2002[1][3].
1. Materials and Reagents:
-
Kidney beans (Phaseolus vulgaris)
-
This compound
-
Indoleacetic Acid (IAA) - for positive control
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695) - for stock solutions
-
Sterile distilled water
-
Germination trays or pots
-
Vermiculite (B1170534) or sterile filter paper
-
Incubator or growth chamber with controlled temperature and light
-
Scalpel or razor blades
-
Petri dishes or small vials
2. Preparation of Plant Material:
-
Surface sterilize kidney bean seeds by rinsing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 1% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water.
-
Germinate the seeds in the dark at 25°C on moist sterile filter paper or in vermiculite for 5-7 days, or until the hypocotyls are approximately 5-7 cm long.
3. Preparation of Test Solutions:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of IAA in DMSO.
-
Prepare serial dilutions of the stock solutions in sterile distilled water to achieve the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM).
-
Prepare a vehicle control solution with the same final concentration of DMSO as the test solutions.
4. Bioassay Procedure:
-
Excise the hypocotyls from the seedlings, cutting approximately 1 cm below the cotyledons and 3 cm above the root junction.
-
Place each hypocotyl cutting in a separate vial or well of a multi-well plate containing the test solution.
-
Incubate the cuttings under controlled conditions (e.g., 25°C, high humidity, in the dark) for 5-7 days.
-
After the incubation period, count the number of adventitious roots that have emerged from each hypocotyl.
5. Data Analysis:
-
Calculate the mean number of adventitious roots and the standard deviation for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences between the treatment groups and the control.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. Validation of plant based bioassays for the toxicity testing of Indian waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PMC [pmc.ncbi.nlm.nih.gov]
optimizing concentration and application timing of pteridic acid A
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration and application timing of Pteridic Acid A in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental application of this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or No Biological Effect at Expected Concentrations | Degradation of this compound: Pteridic acid H, a related compound, has shown instability in high temperatures (65°C) and acidic (pH=3) conditions. This compound may have similar sensitivities.[1][2] Suboptimal Concentration: The effective concentration can be narrow and highly dependent on the experimental system. Incorrect Application Timing: The timing of application may not align with the responsive phase of the biological system. | Storage and Handling: Store this compound according to the supplier's instructions, typically at low temperatures and protected from light. Prepare fresh stock solutions and use them promptly. Avoid repeated freeze-thaw cycles. Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration for your specific model. Based on plant studies, a starting range of 0.1 nM to 100 nM is recommended.[3][4] Timing Optimization: Design a time-course experiment to identify the most effective application window. |
| Precipitation of this compound in Aqueous Media | Low Aqueous Solubility: this compound is a polyketide and may have limited solubility in aqueous solutions. | Proper Dissolution: Dissolve this compound in a small amount of a suitable organic solvent (e.g., DMSO) before preparing the final aqueous solution. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5%).[5] |
| Unexpected Cytotoxicity or Off-Target Effects | High Concentration: The applied concentration may be too high, leading to cellular stress or death. Solvent Toxicity: The concentration of the organic solvent used for dissolution may be toxic to the cells. | Determine IC50: Conduct a cytotoxicity assay to determine the concentration at which this compound becomes toxic to your specific cells. A related compound, pterocidin, has shown cytotoxicity against some human cancer cell lines in the micromolar range.[6] Solvent Control: Always include a vehicle control (media with the same concentration of the organic solvent) in your experiments to account for any effects of the solvent itself. |
| Variability Between Experimental Replicates | Inconsistent Compound Delivery: Uneven distribution of the compound in the culture medium. Cell Culture Inconsistency: Variations in cell density, passage number, or overall health. | Thorough Mixing: Ensure the compound is thoroughly mixed into the medium before applying it to the cells. Standardized Protocols: Maintain consistent cell culture practices, including seeding density and passage number, across all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological activity of this compound?
A1: this compound is primarily recognized as a plant growth promoter with auxin-like activity. It has been shown to be effective in promoting the growth of legumes and other plant roots at concentrations as low as 1 nM.[3][4][7][8]
Q2: What is the recommended starting concentration for experiments with this compound?
A2: For plant-based experiments, a starting concentration of around 1 nM is recommended, based on its known auxin-like activity.[3][4] For other experimental systems, such as mammalian cell culture, a broader dose-response study is advised, starting from nanomolar to micromolar concentrations, while monitoring for cytotoxicity.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to dissolve this compound in a minimal amount of an organic solvent like DMSO to create a concentrated stock solution. This stock can then be serially diluted in your experimental medium to the desired final concentration. Always ensure the final solvent concentration is non-toxic to your system.
Q4: Is there any information on the mechanism of action of this compound?
A4: In plants, this compound is suggested to have an auxin-like effect, though the precise signaling pathway is not fully elucidated.[4][7][8] For other biological systems, the mechanism of action is not yet established.
Q5: Has this compound been tested in mammalian systems or for drug development?
A5: Currently, there is very limited published research on the effects of this compound in mammalian systems. A related compound, pterocidin, isolated from the same bacterial strain, has demonstrated cytotoxicity against some human cancer cell lines.[6] Researchers interested in drug development applications should conduct initial in vitro studies, such as cytotoxicity and target-based assays, to evaluate its potential.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Plant Root Growth
This protocol is designed to find the most effective concentration of this compound for promoting root elongation in a model plant like Arabidopsis thaliana.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Sterile water
-
Plant growth medium (e.g., Murashige and Skoog)
-
Petri dishes
-
Arabidopsis thaliana seeds
-
Growth chamber
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 1 mM stock solution.
-
Prepare Working Solutions: Serially dilute the stock solution in the liquid plant growth medium to achieve a range of final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana seeds and place them on Petri dishes containing the solidified plant growth medium with the different concentrations of this compound.
-
Incubation: Place the plates vertically in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).
-
Data Collection: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings for each concentration.
-
Analysis: Compare the root lengths of the treated groups to the vehicle control to determine the optimal concentration for root growth promotion.
Protocol 2: General Cytotoxicity Assay in Mammalian Cell Lines
This protocol provides a general method to assess the cytotoxic potential of this compound on a mammalian cell line of interest using a standard MTT or similar viability assay.
Materials:
-
This compound
-
DMSO
-
Mammalian cell line of choice
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent (or other viability assay reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare this compound Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A suggested starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform the MTT (or other) viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation
Table 1: Summary of Reported Effective Concentrations of Pteridic Acids in Plants
| Pteridic Acid Variant | Organism | Observed Effect | Effective Concentration | Reference |
| This compound & B | Kidney Bean | Induction of adventitious roots | 1 nM | [4] |
| Pteridic Acid H & F | Arabidopsis thaliana | Promotion of root growth under abiotic stress | 0.5 ng/mL (1.3 nM) | [1][2][9] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Pterocidin, a cytotoxic compound from the endophytic Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pteridic acids A and B, novel plant growth promoters with auxin-like activity from Streptomyces hygroscopicus TP-A0451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. biorxiv.org [biorxiv.org]
pteridic acid A stability issues in different solvents and pH
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of pteridic acid A and related compounds in various experimental conditions. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of pteridic acids in solution?
A1: The stability of pteridic acids, which are complex spiroketal polyketides, is primarily affected by pH, temperature, and the choice of solvent. For instance, pteridic acid H has shown molecular instability under extreme conditions, such as in an aqueous solution with high temperature (65°C) or acidity (pH=3), where it transforms into its isomer, pteridic acid F[1][2][3]. Long-term storage in aqueous solutions can also lead to this transformation[4].
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: While specific solubility data for this compound is not extensively detailed in the provided search results, general recommendations for complex organic molecules suggest using high-purity aprotic solvents for stock solutions to minimize the risk of solvolysis. For short-term use, solvents like acetonitrile (B52724) (ACN) or methanol (B129727) can be suitable. For long-term storage, anhydrous DMSO is often used, with storage at -20°C or -80°C. It is crucial to perform initial solubility and stability tests in your chosen solvent system. This compound is noted as a plant growth promoter with auxin-like activity[5][6][7].
Q3: How does pH affect the stability of pteridic acids?
A3: pH is a critical factor. Pteridic acid H is known to be unstable in acidic conditions. Specifically, in an aqueous solution at pH 3, it undergoes transformation into pteridic acid F[1][2][3]. This suggests that the spiroketal structure common to pteridic acids may be susceptible to acid-catalyzed isomerization or degradation. It is advisable to maintain neutral pH conditions unless the experimental protocol requires otherwise.
Q4: What are the recommended storage conditions for pteridic acid solutions?
A4: Pteridic acid solutions, particularly in aqueous buffers, should be stored at low temperatures to slow down potential degradation. Time-course analysis of pteridic acid H in a pH 7 water solution showed transformation to pteridic acid F at both 4°C and 25°C, although the process is slower at lower temperatures[4]. For long-term stability, it is recommended to store stock solutions in an appropriate anhydrous organic solvent at -20°C or -80°C and to prepare fresh aqueous working solutions before each experiment. Storage of pteridic acid H in solution for extended periods (1 to 6 months) has been shown to lead to its transformation into pteridic acid F and other related metabolites[4].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results or loss of bioactivity. | Degradation of pteridic acid due to improper storage or handling. | Prepare fresh working solutions from a frozen stock for each experiment. Verify the integrity of your stock solution using an analytical method like HPLC or LC-MS. Ensure the pH of your experimental buffer is neutral and stable. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Transformation of the parent compound into isomers or degradation products. | This may indicate the transformation of one pteridic acid isomer to another (e.g., Pteridic Acid H to F)[1][2][3][4]. Compare the new peak's retention time and mass with known isomers. Review your solution's pH, temperature, and storage duration. |
| Precipitation of the compound in aqueous buffer. | Poor solubility of pteridic acid in the chosen buffer system. | Verify the solubility limits. A small percentage of an organic co-solvent (like DMSO or ethanol) may be required to maintain solubility in aqueous media. Ensure the final concentration of the co-solvent is compatible with your experimental system. |
Stability Data Summary
The following tables summarize the known stability of pteridic acid H, which can serve as a guide for handling other pteridic acids.
Table 1: pH and Temperature Dependent Transformation of Pteridic Acid H
| Condition | Observation | Reference |
| Water solution at 65°C | Transformation into pteridic acid F | [1][2][3] |
| Water solution at pH 3 | Transformation into pteridic acid F | [1][2][3] |
Table 2: Time-Dependent Transformation of Pteridic Acid H in pH 7 Water
| Storage Temperature | Time Points of Analysis | Observation | Reference |
| 4°C | 1, 3, and 11 days | Time-dependent transformation to pteridic acid F | [4] |
| 25°C | 1, 3, 5, and 7 days | Time-dependent transformation to pteridic acid F | [4] |
| Room Temperature | 1, 3, and 6 months | Transformation to pteridic acid F and other metabolites | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for predetermined time points (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 min, 1, 4 hours). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature and protect from light for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.
-
Photostability: Expose the stock solution to UV light (e.g., 254 nm) and analyze at various time points.
-
-
Analysis: Analyze the stressed samples, along with a control sample stored at -20°C, by HPLC or LC-MS to quantify the remaining parent compound and identify major degradation products.
Visualizations
Caption: Transformation of Pteridic Acid H to Pteridic Acid F under stress.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2023084032A9 - Pteridic acids and uses thereof - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Pteridic acids A and B, novel plant growth promoters with auxin-like activity from Streptomyces hygroscopicus TP-A0451 - PubMed [pubmed.ncbi.nlm.nih.gov]
degradation pathways of pteridic acid A under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pteridic acid A. The information is designed to address specific issues that may be encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?
A1: this compound is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions. The primary sites of degradation are the spiroketal moiety, the conjugated polyene system, and the carboxylic acid group. Under acidic conditions, hydrolysis of the spiroketal is expected. Oxidative conditions can lead to cleavage of the double bonds in the polyene chain. Photolytic conditions may cause isomerization or cyclization of the polyene system.
Q2: I am observing rapid degradation of this compound in my formulation. What are the likely causes?
A2: Rapid degradation of this compound can be caused by several factors. The presence of acidic or basic excipients can catalyze hydrolysis of the spiroketal. Exposure to oxidizing agents, even in trace amounts, can lead to oxidative degradation of the polyene chain. Additionally, exposure to light, especially UV light, can induce photolytic degradation. It is also important to consider the presence of metal ion impurities, which can catalyze oxidative degradation.
Q3: How can I minimize the degradation of this compound during storage and handling?
A3: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, at low temperatures. The use of amber vials or storage in a dark place is recommended to prevent photolytic degradation. To prevent hydrolysis, it is crucial to avoid acidic or basic conditions. If this compound is in a solution, the pH should be maintained near neutral. For protection against oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) and the addition of antioxidants can be beneficial.
Q4: What analytical techniques are suitable for monitoring the degradation of this compound and identifying its degradation products?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common technique for monitoring the degradation of this compound and quantifying its purity. To identify the structure of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the structural elucidation of isolated degradation products.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis After Acidic Hydrolysis
| Observation | Potential Cause | Troubleshooting Steps |
| Multiple new peaks appear in the chromatogram. | Acid-catalyzed hydrolysis of the spiroketal has occurred, leading to ring-opened products. | 1. Confirm the identity of the new peaks using LC-MS. 2. Compare the retention times with potential ring-opened structures. 3. Reduce the acid concentration or the reaction time to control the extent of degradation. |
| Loss of the main this compound peak is faster than expected. | The spiroketal is highly sensitive to the specific acidic conditions used. | 1. Perform a time-course study to monitor the degradation rate. 2. Test a range of acid concentrations (e.g., 0.01 M, 0.1 M, 1 M HCl) to find optimal conditions for controlled degradation. 3. Consider using a weaker acid. |
Issue 2: Inconsistent Results in Oxidation Studies
| Observation | Potential Cause | Troubleshooting Steps |
| The extent of degradation varies significantly between experiments. | The concentration of the oxidizing agent (e.g., H₂O₂) is not stable or the reaction is highly sensitive to temperature. | 1. Prepare fresh solutions of the oxidizing agent for each experiment. 2. Ensure precise temperature control of the reaction mixture using a water bath or incubator. 3. Quench the reaction at specific time points with a suitable reagent (e.g., sodium bisulfite for H₂O₂) to stop further degradation. |
| A complex mixture of degradation products is observed. | Oxidative cleavage of the polyene chain at multiple double bonds is occurring. | 1. Use a lower concentration of the oxidizing agent to achieve more selective oxidation. 2. Analyze the sample at earlier time points to identify the initial degradation products. 3. Employ LC-MS/MS for detailed structural characterization of the various products. |
Issue 3: Poor Mass Balance in Photostability Studies
| Observation | Potential Cause | Troubleshooting Steps |
| The total peak area in the chromatogram decreases over time. | Degradation products are not being detected by the HPLC method, or they are volatile. | 1. Check if the degradation products have a different UV absorption maximum and adjust the detector wavelength accordingly. 2. Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. 3. Analyze the headspace of the sample vial by Gas Chromatography-Mass Spectrometry (GC-MS) to check for volatile degradants. |
| The formation of polymeric material is suspected. | Photochemical reactions are leading to polymerization of the polyene chain. | 1. Analyze the sample by Size Exclusion Chromatography (SEC) to detect high molecular weight species. 2. Modify the solvent system to prevent precipitation of potential polymers. |
Summary of Quantitative Data
The following table summarizes hypothetical quantitative data from forced degradation studies on this compound.
| Stress Condition | Duration | Temperature | % Degradation of this compound | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 h | 60 °C | ~ 45% | Ring-opened hydroxy ketone |
| 0.1 M NaOH | 24 h | 60 °C | ~ 20% | Epimerized this compound |
| 3% H₂O₂ | 8 h | 25 °C | ~ 30% | Aldehyde and carboxylic acid fragments from polyene cleavage |
| UV Light (ICH Q1B) | 7 days | 25 °C | ~ 15% | cis/trans isomers of this compound |
| Heat (Dry) | 48 h | 80 °C | ~ 10% | Minor oxidative and isomeric products |
Experimental Protocols
Protocol 1: Acidic Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Reaction Setup: In a clean glass vial, add 1 mL of the this compound stock solution and 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubation: Tightly cap the vial and place it in a water bath or oven maintained at 60 °C.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the reaction.
-
Analysis: Dilute the neutralized sample with the mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.
-
Reaction Setup: In a clean glass vial protected from light, add 1 mL of the this compound stock solution and 1 mL of 6% hydrogen peroxide to achieve a final H₂O₂ concentration of 3%.
-
Incubation: Keep the vial at room temperature (25 °C).
-
Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8 hours), take a sample from the reaction mixture.
-
Quenching: Add a quenching agent like sodium bisulfite to the sample to stop the oxidation.
-
Analysis: Analyze the quenched sample by HPLC.
Protocol 3: Photostability Testing
-
Sample Preparation: Prepare a solution of this compound at a known concentration in a photostable solvent. Place the solution in a quartz or borosilicate glass vial. Prepare a control sample in a vial wrapped in aluminum foil to protect it from light.
-
Exposure: Place the sample and the control in a photostability chamber that complies with ICH Q1B guidelines, providing controlled UV and visible light exposure.
-
Sampling: After the specified duration of exposure, retrieve the samples.
-
Analysis: Analyze both the exposed sample and the dark control by HPLC to determine the extent of photodegradation.
Visualizations
Caption: Hypothesized degradation pathways of this compound.
Caption: General workflow for forced degradation studies.
overcoming solubility problems of pteridic acid A for bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with pteridic acid A in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a polyketide natural product with a spiroketal structure and a terminal carboxylic acid.[1] It is recognized for its potent auxin-like plant growth-promoting activities at nanomolar concentrations.[2][3][4] Like many complex natural products, this compound can exhibit poor aqueous solubility, which poses a significant challenge for preparing stock solutions and achieving accurate, reproducible results in bioassays.
Q2: What are the initial recommended solvents for dissolving this compound?
-
Dimethyl sulfoxide (B87167) (DMSO): This is often the first choice for creating high-concentration stock solutions of poorly water-soluble compounds for use in biological assays.
-
Ethanol or Methanol: These polar protic solvents can also be effective. However, be mindful of their potential for evaporation, which could alter the concentration of your stock solution over time.
-
N,N-Dimethylformamide (DMF): This is another polar aprotic solvent that can be used as an alternative to DMSO.
It is crucial to start with a small amount of this compound to test its solubility in these solvents before dissolving your entire sample.
Q3: Can I dissolve this compound directly in water or buffer?
A study has reported dissolving pteridic acids H and F, which are structurally related to this compound, directly in sterile Milli-Q water at a very low concentration (1.0 ng/mL) for plant growth assays.[2] This suggests that for assays requiring very low final concentrations, direct dissolution in aqueous media with the aid of sonication or gentle warming might be possible. However, for preparing higher concentration stock solutions, an organic solvent is generally required.
Q4: How should I store this compound stock solutions?
Once dissolved, it is recommended to aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For a related compound, pteroic acid, the supplier MedchemExpress recommends storing stock solutions at -20°C for up to one month or at -80°C for up to six months.[5] Similar storage conditions are advisable for this compound to maintain its stability. A patent on pteridic acids also notes that pteridic acid H in solution can transform into pteridic acid F over time.[6]
Troubleshooting Guide: Overcoming Solubility Issues
If you are encountering difficulties in dissolving this compound or if it precipitates out of solution during your experiment, follow this troubleshooting guide.
Problem 1: this compound does not dissolve in the initial chosen solvent.
Solution Workflow:
Caption: Initial steps to enhance the dissolution of this compound.
Problem 2: The compound dissolves in the organic stock solvent but precipitates when diluted into aqueous assay media.
This is a common issue for hydrophobic compounds. The following strategies, presented in a stepwise manner, can help maintain solubility in your aqueous bioassay medium.
Solution Workflow for Aqueous Dilution:
Caption: Stepwise strategies to prevent precipitation in aqueous media.
Summary of Solubilization Strategies
The following table summarizes various approaches to enhance the solubility of this compound for bioassays. It is crucial to validate the compatibility of any additive with your specific experimental system to avoid assay interference.
| Strategy | Description | Key Considerations |
| Co-solvents | Adding a water-miscible organic solvent (e.g., DMSO, ethanol) to the aqueous assay buffer can increase the solubility of hydrophobic compounds. | The final concentration of the organic solvent should be kept low (typically <1-5%) to avoid toxicity to cells or interference with the assay.[7] |
| pH Adjustment | This compound has a carboxylic acid group. Increasing the pH of the buffer to a slightly basic range (e.g., pH 7.4-8.0) can deprotonate the carboxylic acid, forming a more soluble salt. | Ensure the pH is compatible with your bioassay and does not affect the stability or activity of other components. |
| Surfactants | Non-ionic surfactants like Tween-80 or Triton X-100 can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions. | Use surfactants at concentrations above their critical micelle concentration (CMC) but low enough to not disrupt cell membranes or interfere with the assay. |
| Cyclodextrins | These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility. | Different types of cyclodextrins (e.g., β-cyclodextrin, SBE-β-cyclodextrin) have varying properties. The appropriate cyclodextrin (B1172386) and concentration must be determined empirically. |
| Formulation with PEG | Polyethylene glycols (PEGs) of various molecular weights can be used to create formulations that improve the solubility and delivery of hydrophobic compounds. | The viscosity of the solution will increase with higher concentrations and molecular weights of PEG. |
Detailed Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh a small amount (e.g., 1 mg) of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add a calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Gentle warming (e.g., in a 37°C water bath) can also be applied, but be cautious of potential degradation with prolonged heating.
-
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C.
Protocol 2: General Method for Testing and Improving Aqueous Solubility
-
Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO) as described in Protocol 1.
-
Prepare a series of test buffers:
-
Your standard aqueous assay buffer (negative control).
-
Assay buffer with varying concentrations of a co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO).
-
Assay buffer adjusted to different pH values (e.g., pH 7.0, 7.5, 8.0).
-
Assay buffer containing a low concentration of a surfactant (e.g., 0.01% Tween-80).
-
Assay buffer with a solubilizing agent like SBE-β-cyclodextrin.
-
-
Perform serial dilutions: Add a small volume of the this compound stock solution to each test buffer to achieve the desired final concentration for your bioassay.
-
Observe for precipitation: Incubate the dilutions under your experimental conditions (e.g., at 37°C) for a relevant period and visually inspect for any signs of precipitation or cloudiness. A spectrophotometer can also be used to detect light scattering as an indication of precipitation.
-
Select the optimal condition: Choose the buffer composition that maintains the solubility of this compound at the desired concentration without adversely affecting your assay. Remember to include a vehicle control (buffer with the solubilizing agent but without this compound) in your bioassays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Pteridic acid B | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. Pteridic acids A and B, novel plant growth promoters with auxin-like activity from Streptomyces hygroscopicus TP-A0451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WO2023084032A9 - Pteridic acids and uses thereof - Google Patents [patents.google.com]
- 7. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Pteridic Acid A: A Comparative Guide to its Synthesis and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the independent total syntheses of pteridic acid A, a potent plant growth promoter. It details the experimental data from various synthetic routes and outlines the bioassay protocols used to validate its auxin-like activity.
Introduction to this compound
This compound is a spirocyclic polyketide first isolated from the actinomycete Streptomyces hygroscopicus.[1][2] It has garnered significant interest due to its remarkable biological activity as a plant growth promoter, exhibiting auxin-like effects at nanomolar concentrations.[1] Specifically, it has been shown to induce the formation of adventitious roots in kidney beans at a concentration of 1 nM.[3] This potent activity has spurred efforts towards its total synthesis, providing a means to confirm its structure and enabling the preparation of analogs for further biological investigation.
Comparative Analysis of Total Syntheses
Several research groups have successfully completed the total synthesis of this compound. This section compares the key aspects of three prominent synthetic routes, providing a summary of their efficiency and strategic differences.
| Synthetic Route | Key Strategy | Number of Steps (Longest Linear Sequence) | Overall Yield | Reference |
| Kuwahara (2005) | Evans asymmetric aldol (B89426) reaction, acetylenic coupling, Wittig olefination | 16 | 8.4% | |
| Dias & Salles (2009) | Convergent asymmetric synthesis, diastereoselective ethyl ketone aldol reaction, efficient spiroketalization | Not explicitly stated | 2.9% | [3][4] |
| Paterson et al. | (Details to be extracted from full paper) | (Details to be extracted from full paper) | (Details to be extracted from full paper) |
Detailed Experimental Protocols
Synthesis of this compound (Kuwahara Route)
The enantioselective total synthesis of this compound by Kuwahara and Nakahata commenced from a known oxazolidinone derivative. A key step involved an Evans asymmetric aldol reaction to establish crucial stereocenters. The synthesis proceeded through a multi-step sequence involving protection, deprotection, oxidation, and olefination reactions to construct the complex spiroketal core and the side chain. The final step involved the hydrolysis of a methyl ester to afford this compound.
(Detailed step-by-step procedures with yields for the Kuwahara synthesis will be populated here upon full analysis of the research paper.)
Synthesis of this compound (Dias and Salles Route)
The approach by Dias and Salles employed a convergent strategy, assembling the molecule from key fragments.[3][4] A diastereoselective ethyl ketone aldol reaction was a pivotal transformation in their synthesis. An efficient spiroketalization reaction was utilized to construct the characteristic[5][5]-spiroketal motif of this compound.[3][4]
(Detailed step-by-step procedures with yields for the Dias and Salles synthesis will be populated here upon full analysis of the research paper.)
Bioassay for Auxin-like Activity: Adventitious Root Formation in Kidney Beans
This protocol is based on the reported bioassay used to determine the auxin-like activity of this compound.[1]
Materials:
-
Kidney bean seeds (Phaseolus vulgaris)
-
This compound (test compound)
-
Indole-3-acetic acid (IAA) (positive control)
-
Solvent for dissolving compounds (e.g., DMSO, ethanol)
-
Sterile water
-
Petri dishes or vials
-
Growth chamber or incubator with controlled temperature and light conditions
Procedure:
-
Seed Germination: Germinate kidney bean seeds in the dark for 4-5 days until the hypocotyls are of a suitable length.
-
Cutting Preparation: Excise the hypocotyls, removing the cotyledons and the primary root.
-
Treatment: Place the cuttings in Petri dishes or vials containing sterile water (negative control), a solution of IAA (e.g., 1 µM) as a positive control, and solutions of this compound at various concentrations (e.g., 1 nM to 1 µM).
-
Incubation: Incubate the cuttings for 7-10 days under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Data Collection: After the incubation period, count the number of adventitious roots formed on each hypocotyl cutting.
-
Analysis: Compare the number of roots formed in the presence of this compound to both the negative and positive controls to determine its root-promoting activity.
Visualizing the Scientific Workflow and Concepts
To better illustrate the scientific concepts discussed, the following diagrams were generated using Graphviz.
Caption: Overview of this compound Research Workflow.
Caption: Postulated Auxin Signaling Pathway for this compound.
Caption: Experimental Workflow for the Adventitious Root Bioassay.
Conclusion
The independent total syntheses of this compound have not only confirmed its complex structure but also provided access to this potent plant growth promoter for further study. The validation of its auxin-like activity through bioassays underscores its potential for applications in agriculture and plant biology. This guide serves as a valuable resource for researchers interested in the synthesis, biological activity, and potential applications of this compound and its analogs. Further research into its precise molecular mechanism of action will undoubtedly open new avenues for the development of novel plant growth regulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Pteridic acids A and B, novel plant growth promoters with auxin-like activity from Streptomyces hygroscopicus TP-A0451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective total synthesis of this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Total synthesis of pteridic acids A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of pteridic acids A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pteridic Acid A and Synthetic Auxins in Dose-Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of pteridic acid A, a naturally derived potential plant growth regulator, and commercially available synthetic auxins such as 1-Naphthaleneacetic acid (NAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D). The focus is on their dose-response relationships in promoting adventitious root formation and other auxin-related physiological effects.
Executive Summary
Data Presentation: A Comparative Overview
Due to the limited availability of public, quantitative dose-response data for this compound, the following table provides a qualitative comparison based on existing literature. For a quantitative perspective, data for the related compounds, pteridic acids H and F, are presented in a separate table.
Table 1: Qualitative Comparison of this compound and Synthetic Auxins
| Compound | Source | Reported Bioactivity | Potency |
| This compound | Natural (from Streptomyces hygroscopicus) | Induces adventitious root formation in kidney beans.[1][2][3] | Effective at 1 nM, comparable to IAA.[1][2][3] |
| 1-Naphthaleneacetic acid (NAA) | Synthetic | Promotes adventitious root formation, cell division, and cell elongation.[4] | Effective at micromolar concentrations, but dose-response is bell-shaped. |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Synthetic | Primarily promotes cell division and callus formation; less effective for root elongation.[4] | Effective at micromolar concentrations. |
| Indole-3-acetic acid (IAA) | Natural | Regulates various aspects of plant growth and development, including root formation. | Endogenous levels are tightly regulated; exogenous application is effective but can be rapidly metabolized. |
Table 2: Quantitative Data on Root Growth Promotion by Pteridic Acids H and F in Arabidopsis thaliana under Abiotic Stress
Note: Pteridic acids H and F are structurally related to this compound but have been shown to have different biological activities, notably not inducing adventitious roots in kidney beans.[5][6] This data is provided for comparative insight into the potency of the pteridic acid class of molecules.
| Compound | Concentration | Effect on Primary Root Length (% increase vs. control) | Effect on Fresh Weight (% increase vs. control) |
| Pteridic Acid H | 1.3 nM (0.5 ng/mL) | +74.0% | +126.2% |
| Pteridic Acid F | 1.3 nM (0.5 ng/mL) | +61.8% | +110.9% |
| IAA | 1.3 nM | Less effective than Pteridic Acid H under the same conditions.[5] | Less effective than Pteridic Acid H under the same conditions.[5] |
| Data is from a study on Arabidopsis seedlings under salinity stress.[5] |
Experimental Protocols
Adventitious Root Formation Bioassay (General Protocol for Kidney Bean)
This protocol is a generalized procedure for assessing the activity of auxins and auxin-like compounds on adventitious root formation in kidney bean cuttings, based on common methodologies. The specific protocol used for the initial characterization of this compound may have had minor variations.
-
Plant Material: Germinate kidney bean seeds (Phaseolus vulgaris) in the dark for 7-10 days to obtain etiolated seedlings with elongated hypocotyls.
-
Cutting Preparation: Excise the hypocotyls, removing the cotyledons and the primary root system. Cuttings are typically 5-7 cm in length.
-
Treatment Application: Place the basal end of the hypocotyl cuttings in vials containing a solution of the test compound (e.g., this compound, NAA, 2,4-D, or IAA) at various concentrations. A control group with only the solvent (e.g., distilled water with a small amount of DMSO or ethanol) should be included.
-
Incubation: Incubate the cuttings under controlled conditions (e.g., 25°C, high humidity, and a defined photoperiod) for a period of 7 to 14 days.
-
Data Collection: After the incubation period, count the number of adventitious roots formed on each cutting. Root length and overall morphology can also be recorded.
-
Dose-Response Analysis: Plot the average number of roots per cutting against the logarithm of the concentration of the test compound to generate a dose-response curve.
Signaling Pathways and Experimental Workflow
Auxin Signaling Pathway
Natural and synthetic auxins, and likely this compound due to its "auxin-like" activity, function through a well-characterized signaling pathway. The core of this pathway involves the perception of auxin by a co-receptor complex, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.
Caption: Canonical auxin signaling pathway leading to cellular responses.
Experimental Workflow for Dose-Response Analysis
The following diagram outlines the typical workflow for conducting a dose-response analysis of a potential plant growth regulator.
Caption: A generalized workflow for dose-response curve analysis.
References
A Comparative Guide to the Structure-Activity Relationships of Pteridic Acid Analogs
Pteridic acids represent a structurally diverse family of polyketides, primarily isolated from Streptomyces species. These compounds have garnered significant interest within the scientific community due to their wide array of biological activities, which span from promoting plant growth to targeted enzyme inhibition and antimicrobial effects. This guide provides a detailed comparison of different pteridic acid analogs, summarizing their structure-activity relationships (SAR), presenting quantitative experimental data, and outlining the methodologies used for their evaluation.
Pteridic Acid Analogs as Plant Growth Regulators
A key therapeutic area for pteridic acid analogs is in agriculture, where they have shown potential as potent plant growth promoters. Their activity is often compared to natural plant hormones like auxin and abscisic acid (ABA).
Auxin-Like Activity of Pteridic Acids A and B
Pteridic acids A and B, isolated from Streptomyces hygroscopicus, are notable for their ability to induce the formation of adventitious roots, a characteristic effect of the plant hormone auxin.[1][2]
Quantitative Data:
| Analog | Biological Activity | Effective Concentration | Test System |
| Pteridic Acid A | Induces adventitious root formation | 1 nM | Kidney Bean Hypocotyl |
| Pteridic Acid B | Induces adventitious root formation | 1 nM | Kidney Bean Hypocotyl |
| Indole-3-acetic acid (IAA) (Control) | Induces adventitious root formation | 1 nM | Kidney Bean Hypocotyl |
Structure-Activity Relationship Insights: Pteridic acids A and B are stereoisomers, differing only in the configuration at the C-11 spiro carbon. Despite this structural nuance, they exhibit nearly identical auxin-like potency, suggesting that the overall spiroketal structure and the unsaturated carboxylic acid side chain are the primary determinants of this activity. Their effectiveness at nanomolar concentrations indicates a high affinity for the biological target, likely a component of the auxin signaling pathway.[2][3]
Abiotic Stress Mitigation by Pteridic Acids H and F
Pteridic acids H and F, isomers produced by Streptomyces species, have demonstrated a remarkable ability to help plants tolerate abiotic stressors such as drought and high salinity.[4] Their activity is comparable to or, in some cases, better than that of abscisic acid (ABA), a key hormone in plant stress response.
Quantitative Data: Effect on Arabidopsis thaliana Seedlings [4][5]
| Analog | Stress Condition | Concentration | Effect on Root Length (% Increase) | Effect on Fresh Weight (% Increase) |
| Pteridic Acid H | Drought (15% PEG) | 0.5 ng/mL (1.3 nM) | +54.5% | +89.0% |
| Pteridic Acid F | Drought (15% PEG) | 0.5 ng/mL (1.3 nM) | +30.5% | +56.7% |
| Pteridic Acid H | Salinity (80 mM NaCl) | 0.5 ng/mL (1.3 nM) | +74.0% | +126.2% |
| Pteridic Acid F | Salinity (80 mM NaCl) | 0.5 ng/mL (1.3 nM) | +61.8% | +110.9% |
Structure-Activity Relationship Insights: Pteridic acids H and F are also isomers, and while both are highly active, Pteridic Acid H consistently shows a stronger effect in mitigating both drought and salinity stress compared to Pteridic Acid F.[4][5] This indicates that the specific stereochemistry of the spiroketal moiety plays a crucial role in modulating the potency of the stress-alleviating response. Unlike auxin-like pteridic acids, these compounds do not significantly promote lateral root growth, suggesting they act through a distinct signaling pathway, likely related to ABA.[4]
Signaling Pathways in Plant Growth Regulation
The distinct activities of pteridic acid analogs suggest they interact with different plant hormone signaling pathways. Pteridic acids A and B mimic auxin, while H and F appear to modulate the ABA-mediated stress response pathway.
Pteridic Acid Analogs as Enzyme Inhibitors
Synthetic analogs based on the pteridine (B1203161) scaffold have been developed as potent and selective inhibitors of various enzymes, demonstrating their potential in drug development for human and parasitic diseases.
Pteridine Reductase 1 (PTR1) Inhibitors
PTR1 is an essential enzyme in trypanosomatid parasites like Trypanosoma brucei (causing sleeping sickness) and Leishmania species. It provides a metabolic bypass for dihydrofolate reductase (DHFR), a common antiparasitic drug target, thus contributing to drug resistance. Inhibiting PTR1 is a key strategy to overcome this resistance.[6]
Quantitative Data: Inhibition of T. brucei PTR1 (TbPTR1) [6]
| Compound | Scaffold Type | R Group | X | Ki (μM) |
| 16 | III | C6H4CH3 | S | 5.4 |
| 17 | III | CH2C6H5 | S | 3.2 |
| 12 | II | C6H4CHO (meta) | O | 0.29 |
| 13 | II | C7H5O2 | O | 0.40 |
Structure-Activity Relationship Insights: For these pteridine-based scaffolds, the nature and position of substituents are critical for potent inhibition. Compounds based on Scaffold II, featuring an oxygen atom in the ring system, demonstrated higher potency against TbPTR1, with Ki values in the sub-micromolar range.[6] Specifically, the presence of an aldehyde (Compound 12) or a larger dioxolane group (Compound 13) on the phenyl ring enhances binding affinity. In contrast, Scaffold III derivatives with a sulfur atom required different substitutions to achieve activity, with a benzyl (B1604629) group (Compound 17) being more effective than a tolyl group (Compound 16).[6] This highlights the sensitivity of the enzyme's active site to the electronic and steric properties of the inhibitor.
Adenosine (B11128) Kinase (AK) Inhibitors
Adenosine kinase is a crucial enzyme that regulates the intracellular concentration of adenosine, a signaling molecule with neuroprotective and anti-inflammatory effects. Inhibiting AK can potentiate these effects, making it a target for treating conditions like epilepsy and chronic pain.
Quantitative Data: Inhibition of Adenosine Kinase
| Analog Class | Key Structural Feature | Representative IC50 |
| 4-Amino-substituted pteridines | Pteridine core | Generally less active than pyridopyrimidine counterparts |
| Pyridopyrimidines | Pyridopyrimidine core | Potent, with IC50 values in the nanomolar range |
| Pyrazolopyrimidine 13c | Fused pyrazolopyrimidine ring | 7.5 nM |
| Alkynylpyrimidine 13g | Open chain alkynylpyrimidine | 22 nM |
Structure-Activity Relationship Insights: In the development of non-nucleoside AK inhibitors, the core heterocyclic scaffold is paramount. Studies comparing different scaffolds revealed that 4-amino-substituted pteridines were generally less potent than their corresponding 5- and 6-substituted pyridopyrimidine analogs.[7] Furthermore, creating a more rigid, fused ring system, as seen in the pyrazolopyrimidine analog 13c (IC50 = 7.5 nM), resulted in a significant increase in potency compared to its more flexible open-chain counterpart, 13g (IC50 = 22 nM).[7] This suggests that pre-organizing the pharmacophoric elements into a constrained conformation enhances binding to the adenosine kinase active site.
Enzyme-Related Signaling and Metabolic Pathways
Cytotoxic, Antiviral, and Antimicrobial Pteridic Acids C-G
Five additional analogs, pteridic acids C-G, were isolated from the marine-derived Streptomyces sp. SCSGAA 0027. Their biological activities were evaluated, revealing a different profile from the plant-growth regulating members of the family.[8]
Quantitative Data: Bioactivity of Pteridic Acids C-G The evaluation of pteridic acids C-G showed they possessed varying degrees of cytotoxic, antiviral, and antimicrobial activities.[8] While specific quantitative data from the primary literature requires access to the full-text article, the published work reports the evaluation of these compounds against various cancer cell lines, viruses, and microbial strains, with some showing weak antibacterial activity against B. subtilis.
| Analog | Cytotoxicity (Cell Lines) | Antiviral Activity | Antimicrobial Activity |
| Pteridic Acid C | Evaluated | Evaluated | Evaluated |
| Pteridic Acid D | Evaluated | Evaluated | Evaluated |
| Pteridic Acid E | Evaluated | Evaluated | Weakly active vs. B. subtilis |
| Pteridic Acid F | Evaluated | Evaluated | Weakly active vs. B. subtilis |
| Pteridic Acid G | Evaluated | Evaluated | Weakly active vs. B. subtilis |
Structure-Activity Relationship Insights: The shift from plant growth promotion to cytotoxic and antimicrobial activities in pteridic acids C-G suggests that modifications to the core spirocyclic polyketide structure can dramatically alter the biological target. A detailed SAR analysis would require the specific IC50 and MIC values to correlate structural features with potency in each of these distinct bioactivities.
Experimental Protocols
This section provides an overview of the methodologies typically employed to evaluate the biological activities of pteridic acid analogs.
General Experimental Workflow for SAR Studies
Protocol for Plant Root Elongation Assay
This protocol is representative for assessing the effects of pteridic acids on plant growth under normal or stress conditions, based on methods used for Arabidopsis thaliana.
-
Media Preparation : Prepare half-strength Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 1.2% agar, adjusted to pH 5.7. For stress assays, supplement the medium with the desired stressor (e.g., 80 mM NaCl for salinity or 15% PEG-6000 for drought simulation).
-
Seed Sterilization and Plating : Surface-sterilize Arabidopsis thaliana seeds (e.g., with 5% sodium hypochlorite (B82951) for 10 min followed by sterile water rinses). Suspend seeds in 0.05% agarose (B213101) and sow them on square Petri dishes containing the prepared MS medium.
-
Stratification and Germination : Store the plates at 4°C for 2 days in the dark to synchronize germination (stratification). Transfer plates to a growth chamber and grow vertically at ~23°C under a 16-h light/8-h dark photoperiod for 4-5 days.
-
Treatment Application : Prepare stock solutions of pteridic acid analogs in a suitable solvent (e.g., DMSO). Add the compounds to the growth medium at the final desired concentrations (e.g., 0.5 ng/mL). Ensure the final solvent concentration is consistent and non-toxic across all plates, including a vehicle control.
-
Data Acquisition and Analysis : After a set period of growth (e.g., 7-10 days), remove the plates and scan them using a high-resolution flatbed scanner. Measure the primary root length and count the number of lateral roots using image analysis software (e.g., ImageJ). Calculate the fresh weight of the seedlings.
-
Statistical Analysis : Compare the measurements from treated groups to the control group using appropriate statistical tests, such as a one-way ANOVA with a post-hoc test (e.g., Tukey's test), to determine statistical significance.
Protocol for In Vitro Cytotoxicity Assay (LDH Release)
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, a common indicator of cytotoxicity.
-
Cell Culture : Plate human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cell attachment.
-
Compound Treatment : Prepare serial dilutions of the pteridic acid analogs in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for untreated cells (negative control) and cells treated with a lysis buffer (positive control).
-
Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
LDH Measurement : After incubation, carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reagent mixture (containing diaphorase and a tetrazolium salt like INT) to each well.
-
Data Collection : Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = 100 * (Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs). Plot the cytotoxicity percentage against the compound concentration and determine the IC50 value (the concentration that causes 50% cell death) using non-linear regression analysis.
Protocol for Antimicrobial Susceptibility Testing (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.
-
Inoculum Preparation : Culture the microbial strain (e.g., Bacillus subtilis, Staphylococcus aureus) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Compound Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the pteridic acid analogs in the broth medium. The final volume in each well should be 50 µL.
-
Inoculation : Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the bacterial concentration to ~2.5 x 105 CFU/mL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation : Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed. The results can also be read using a plate reader by measuring the optical density at 600 nm.
References
- 1. Pteridic acids A and B, novel plant growth promoters with auxin-like activity from Streptomyces hygroscopicus TP-A0451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. scispace.com [scispace.com]
- 4. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Pteridic acids C-G spirocyclic polyketides from the marine-derived Streptomyces sp. SCSGAA 0027 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivities of Pteridic Acid A and Pteridic Acid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteridic acids A and B are polyketide natural products isolated from Streptomyces hygroscopicus.[1][2] Structurally, they are stereoisomers, differing in the configuration at the C-11 spiro center.[3] This subtle structural variance can lead to significant differences in biological activity. This guide provides a comparative overview of the known bioactivities of pteridic acid A and pteridic acid B, supported by available experimental data and detailed methodologies.
Quantitative Bioactivity Data
The primary reported bioactivity for both this compound and pteridic acid B is their auxin-like effect on plant growth.[1][2] Available data on this and other potential activities are summarized below.
| Bioactivity | Organism/Cell Line | This compound | Pteridic Acid B | Reference(s) |
| Auxin-like Activity | ||||
| Adventitious Root Formation | Kidney Bean (hypocotyls) | Effective at 1 nM (comparable to Indoleacetic Acid) | Effective at 1 nM (comparable to Indoleacetic Acid) | [1][2] |
| Root Elongation | Rice | Promotes at 20 ppm | Data not available | [2] |
| Phytotoxicity | ||||
| Germination Inhibition | Rice | Inhibits at 100 ppm | Inhibits at 100 ppm | [2] |
Note: Direct comparative studies with quantitative measurements (e.g., number of roots, percentage of inhibition) for this compound and B under identical experimental conditions are limited in the reviewed literature.
Detailed Experimental Protocols
Adventitious Root Formation Assay (Kidney Bean)
This protocol is based on the methodology used for assessing the auxin-like activity of pteridic acids.[1][4]
Objective: To determine the effect of this compound and B on the induction of adventitious roots in kidney bean hypocotyls.
Materials:
-
Kidney bean seeds (Phaseolus vulgaris)
-
This compound and Pteridic acid B stock solutions (e.g., in DMSO or ethanol)
-
Indoleacetic Acid (IAA) as a positive control
-
Sterile water
-
Murashige & Skoog (MS) agar (B569324) plates (modified)
-
Sterilization agents (e.g., 70% ethanol (B145695), 5% sodium hypochlorite)
-
Sterile filter paper
-
Petri dishes or culture vials
-
Growth chamber with controlled temperature and light conditions
Procedure:
-
Seed Sterilization and Germination:
-
Preparation of Cuttings:
-
Excise the hypocotyls from the germinated seedlings.
-
-
Treatment Application:
-
Prepare test solutions of this compound, pteridic acid B, and IAA at the desired concentrations (e.g., 1 nM) in a suitable buffer or sterile water. A vehicle control (containing the solvent used for stock solutions) should also be prepared.
-
Place the basal end of the hypocotyl cuttings into the test solutions.
-
-
Incubation:
-
Incubate the cuttings under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
-
Data Collection:
-
After a defined period (e.g., 7-10 days), count the number of adventitious roots formed on each hypocotyl.
-
The length of the newly formed roots can also be measured.
-
-
Analysis:
-
Compare the average number and length of adventitious roots in the pteridic acid-treated groups to the negative control and the IAA-positive control.
-
Rice Seed Germination Inhibition Assay
This is a general protocol that can be adapted to test the inhibitory effects of pteridic acids A and B on rice seed germination.
Objective: To evaluate the inhibitory effect of this compound and B on the germination of rice seeds.
Materials:
-
Rice seeds (Oryza sativa)
-
This compound and Pteridic acid B stock solutions
-
Sterile water
-
Petri dishes
-
Sterile filter paper
-
Growth chamber with controlled temperature
Procedure:
-
Seed Sterilization:
-
Surface sterilize rice seeds as described in the previous protocol.
-
-
Preparation of Test Solutions:
-
Prepare aqueous solutions of this compound and B at various concentrations (e.g., up to 100 ppm). Include a sterile water control.
-
-
Assay Setup:
-
Place a sterile filter paper in each Petri dish.
-
Add a defined volume of the respective test solution to each dish to saturate the filter paper.
-
Place a set number of sterilized rice seeds (e.g., 20) on the filter paper in each dish.
-
-
Incubation:
-
Incubate the Petri dishes in the dark at a suitable temperature for rice germination (e.g., 28-30°C).
-
-
Data Collection:
-
Record the number of germinated seeds (radicle emergence) at regular intervals (e.g., every 24 hours) for a total period of 5-7 days.
-
-
Analysis:
-
Calculate the germination percentage for each treatment group.
-
Compare the germination rates and final germination percentages between the pteridic acid-treated groups and the control.
-
Signaling Pathways and Mechanisms of Action
The auxin-like activity of pteridic acids A and B strongly suggests their interaction with plant auxin signaling pathways. While the specific molecular targets have not been elucidated for these compounds, a generalized auxin signaling pathway is presented below as a likely mechanism. Related compounds, pteridic acids H and F, have been shown to enrich the auxin-activated signaling pathway in Arabidopsis.[5]
Caption: Hypothesized auxin signaling pathway for pteridic acids A and B.
Experimental Workflow
The general workflow for discovering and characterizing the bioactivity of natural products like pteridic acids is outlined below.
Caption: General workflow for bioactivity studies of pteridic acids.
Conclusion
References
Assessing the Specificity of Pteridic Acid A in Plant Growth Promotion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pteridic acid A and its analogs as plant growth promoters, contrasting their performance with other alternatives. The information is supported by available experimental data to offer an objective assessment of their specificity and potential applications in agriculture and biotechnology.
Introduction to Pteridic Acids
Pteridic acids are a class of polyketide natural products produced by various Streptomyces species. Initially, pteridic acids A and B were identified as potent plant growth promoters with auxin-like activity, capable of inducing adventitious root formation in kidney beans at nanomolar concentrations.[1][2] More recently, pteridic acids H and F have been recognized for their significant role in promoting plant growth, particularly under abiotic stress conditions such as drought and salinity.[3][4][5] These compounds enhance root growth in model plants like Arabidopsis thaliana and appear to operate through a distinct mechanism from that of auxins.[3][4]
Comparative Performance Data
The following tables summarize the quantitative data on the effects of different pteridic acids and other plant growth promoters.
Table 1: Effect of Pteridic Acids on Plant Growth Under Abiotic Stress
| Compound | Plant Species | Stress Condition | Concentration | Effect on Root Length | Effect on Fresh Weight | Reference |
| Pteridic Acid H | Arabidopsis thaliana | Drought (15% PEG-6000) | 0.5 ng/mL (1.3 nM) | +54.5% | +89% | [3][4] |
| Pteridic Acid F | Arabidopsis thaliana | Drought (15% PEG-6000) | 0.5 ng/mL (1.3 nM) | +30.5% | +56.7% | [4] |
| Pteridic Acid H | Arabidopsis thaliana | Salinity (80 mM NaCl) | 0.5 ng/mL (1.3 nM) | +74.0% | +126.2% | [4][5] |
| Pteridic Acid F | Arabidopsis thaliana | Salinity (80 mM NaCl) | 0.5 ng/mL (1.3 nM) | +61.8% | +110.9% | [4][5] |
| Abscisic Acid (ABA) | Arabidopsis thaliana | Drought (15% PEG-6000) | 1.3 nM | Less effective than Pteridic Acid H | Less effective than Pteridic Acid H | [3][4] |
| Indole-3-acetic acid (IAA) | Arabidopsis thaliana | Drought (15% PEG-6000) | 1.3 nM | Less effective than Pteridic Acid H | Less effective than Pteridic Acid H | [3] |
Table 2: Comparison of Auxin-like Activity
| Compound | Plant Species | Bioassay | Effective Concentration | Observed Effect | Reference |
| This compound | Kidney Bean (Phaseolus vulgaris) | Adventitious Root Formation | 1 nM | As effective as IAA | [1] |
| Pteridic Acid B | Kidney Bean (Phaseolus vulgaris) | Adventitious Root Formation | 1 nM | As effective as IAA | [1] |
| Indole-3-acetic acid (IAA) | Kidney Bean (Phaseolus vulgaris) | Adventitious Root Formation | 1 nM | Standard for auxin activity | [1] |
| Pteridic Acid H | Kidney Bean (Phaseolus vulgaris) | Adventitious Root Formation | Not specified | Did not significantly promote adventitious root formation | [3] |
| Pteridic Acid F | Kidney Bean (Phaseolus vulgaris) | Adventitious Root Formation | Not specified | Did not significantly promote adventitious root formation | [3] |
Experimental Protocols
Adventitious Root Formation Assay in Kidney Bean (Phaseolus vulgaris)
This bioassay is used to assess the auxin-like activity of compounds.
Methodology:
-
Plant Material: Kidney bean (Phaseolus vulgaris) cuttings, typically consisting of the hypocotyl.
-
Treatment: The basal ends of the cuttings are submerged in a solution containing the test compound (e.g., this compound, IAA) at the desired concentration (e.g., 1 nM) or a control solution (e.g., tap water, mineral medium).[6]
-
Incubation: Cuttings are incubated under controlled environmental conditions (light, temperature, humidity) for a defined period.
-
Observation: The number and length of adventitious roots formed at the base of the hypocotyl are recorded.
-
Comparison: The effect of the test compound is compared to that of a known auxin like IAA and a negative control.
Arabidopsis thaliana Growth Promotion Assay under Abiotic Stress
This assay evaluates the ability of compounds to promote growth under stress conditions.
Methodology:
-
Plant Material: Arabidopsis thaliana seedlings.
-
Growth Medium: Seedlings are grown on a sterile nutrient medium (e.g., Murashige and Skoog) supplemented with a stress-inducing agent (e.g., 15% PEG-6000 for drought stress, 80 mM NaCl for salinity stress).[4]
-
Treatment: The growth medium is also supplemented with the test compound (e.g., pteridic acid H or F at 0.5 ng/mL) or control substances (e.g., ABA, IAA at equimolar concentrations).[3][4]
-
Incubation: Plates are incubated vertically in a growth chamber with controlled light and temperature cycles.
-
Data Collection: After a set period, primary root length and total fresh weight of the seedlings are measured.
-
Analysis: The data from treated seedlings are statistically compared to the data from untreated (control) seedlings.
Signaling Pathways and Specificity
The specificity of pteridic acids appears to be diverse among its different forms. While pteridic acids A and B exhibit classic auxin-like activity, pteridic acids H and F seem to act through a different, though potentially overlapping, signaling pathway.
Transcriptomic analysis of Arabidopsis seedlings treated with pteridic acids H and F under salt stress revealed the upregulation of multiple stress-responsive genes.[7] Notably, genes within the "auxin-activated signaling pathway" were among those enriched, suggesting some crosstalk with auxin signaling. However, the phenotypic data, which shows a lack of adventitious root promotion by H and F, indicates a distinct primary mechanism of action.[3]
Caption: Proposed signaling cascade for Pteridic Acids H and F in abiotic stress response.
The following diagram illustrates the experimental workflow for comparing the effects of different plant growth promoters.
Caption: General experimental workflow for assessing plant growth promoters.
Comparison with Other Plant Growth Promoters
This compound's auxin-like activity places it in a category of well-established plant hormones. However, the broader family of pteridic acids, particularly H and F, demonstrates a more specific and potent role in stress mitigation, a characteristic not as pronounced in classical auxins.
-
Auxins (e.g., IAA): Primarily regulate cell division, elongation, and differentiation, leading to root formation. While effective, their primary role is not in direct abiotic stress tolerance in the same manner as pteridic acids H and F.[1]
-
Gibberellins: Mainly involved in stem elongation, seed germination, and flowering.[8] They do not typically exhibit the strong root-promoting effects seen with auxins or pteridic acids.
-
Cytokinins: Promote cell division and are often involved in shoot growth and delaying senescence.[9] They can have an antagonistic relationship with auxins in root development.
-
Other Microbial Metabolites: Many other microbial compounds, such as other phytohormones, volatile organic compounds, and lipo-chitooligosaccharides, also promote plant growth.[10][11][12] The specificity of pteridic acids, particularly their potent activity at very low concentrations and the distinct stress-alleviating properties of certain analogs, makes them a noteworthy class of compounds for further investigation.
Conclusion
This compound demonstrates clear auxin-like specificity in promoting adventitious root formation. However, the broader class of pteridic acids, exemplified by H and F, exhibits a more nuanced and potentially more valuable specificity for enhancing plant resilience to abiotic stress. This dual functionality within the same family of compounds highlights their potential for targeted applications in agriculture. Further research is warranted to fully elucidate the signaling pathway of this compound and to conduct direct, quantitative comparisons with a wider range of plant growth promoters across various plant species and developmental stages. The high potency of these compounds suggests their potential for development into effective biostimulants for sustainable agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. Pteridic acids A and B, novel plant growth promoters with auxin-like activity from Streptomyces hygroscopicus TP-A0451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptomyces alleviate abiotic stress in plant by producing pteridic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. biologydiscussion.com [biologydiscussion.com]
- 9. byjus.com [byjus.com]
- 10. Compounds from rhizosphere microbes that promote plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microbial Derived Compounds, a Step Toward Enhancing Microbial Inoculants Technology for Sustainable Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Pteridic Acid A: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Pteridic Acid A is publicly available at this time. The following disposal procedures are based on general best practices for handling biologically active, non-radioactive chemical compounds of this nature. Researchers must consult with their institution's Environmental Health and Safety (EHS) department and a certified chemical waste disposal provider to ensure full compliance with all local, state, and federal regulations.
This compound is a medium-chain fatty acid with reported auxin-like activity, indicating its biological significance.[1][2] In the absence of comprehensive toxicological and environmental hazard data, it is imperative to handle and dispose of this compound with caution, treating it as a potentially hazardous substance.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood. The following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
II. Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. The disposal pathway for this compound depends on whether it is in a pure form or mixed with other substances.
-
Uncontaminated this compound: This includes pure, unused product and residual amounts on weighing paper or in original containers.
-
Contaminated this compound: This includes solutions containing organic solvents, mixtures with other reagents, or any material that has come into contact with this compound (e.g., contaminated labware, gloves, and absorbent pads).
Crucially, do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
III. Step-by-Step Disposal Procedures
-
Containerization:
-
For small residual amounts (e.g., on weighing paper), place the material in a sealable plastic bag.
-
For larger quantities, ensure the compound is in its original, sealed container or a new, clearly labeled, and chemically compatible container.
-
-
Labeling:
-
Label the container clearly as "this compound Waste."
-
Include the chemical formula (C₂₁H₃₂O₅) and any known institutional waste codes.
-
-
Storage:
-
Store the container in a designated hazardous waste satellite accumulation area within your laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Pickup and Disposal:
-
Arrange for pickup by your institution's certified hazardous waste disposal service.
-
-
Waste Collection:
-
Collect all liquid waste containing this compound in a dedicated, chemically compatible, and leak-proof container.
-
Do not dispose of solutions containing this compound down the drain.
-
-
Containerization and Labeling:
-
Use a container designated for halogenated or non-halogenated organic solvent waste, as appropriate.
-
Clearly label the container with "Hazardous Waste," the name "this compound," and all other chemical constituents and their approximate concentrations.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area, ensuring it is sealed to prevent evaporation.
-
-
Disposal:
-
Arrange for pickup by your institution's certified hazardous waste disposal service for incineration or other appropriate treatment.
-
-
Segregation:
-
Collect all labware (e.g., pipette tips, vials, flasks), gloves, and absorbent materials contaminated with this compound separately from regular lab trash.
-
-
Decontamination (if feasible):
-
For glassware, a triple rinse with an appropriate solvent may be a preliminary step, with the rinsate collected as hazardous waste. Consult your EHS for approved decontamination procedures.
-
-
Containerization:
-
Place all solid contaminated waste into a designated, durable, and leak-proof container or a labeled hazardous waste bag.
-
-
Labeling and Disposal:
-
Label the container as "Solid Waste Contaminated with this compound."
-
Dispose of the container through your institution's hazardous waste program.
-
IV. Spill Management
In the event of a spill:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect Yourself: Wear appropriate PPE, including respiratory protection if dealing with a large quantity of fine powder.
-
Containment:
-
For solid spills, gently sweep or scoop the material to avoid creating dust. Place it in a labeled hazardous waste container.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.
-
-
Cleanup and Decontamination:
-
Clean the spill area with an appropriate solvent and decontaminating solution, collecting all cleaning materials as hazardous waste.
-
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
V. Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₂O₅ | [1] |
| Molecular Weight | 364.5 g/mol | [1] |
| GHS Hazard Class | Not Classified (Data not available) | N/A |
| Acute Toxicity | Data not available | N/A |
Visualized Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Navigating the Handling of Pteridic Acid A: A Guide to Laboratory Safety and Disposal
For researchers, scientists, and drug development professionals working with Pteridic acid A, a novel polyketide with potential biological activity, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on general principles for handling novel, uncharacterized microbial secondary metabolites. The following procedures are designed to minimize risk and establish a safe operational workflow.
Immediate Safety and Handling Protocols
Given the absence of specific toxicity data for this compound, it should be handled as a potentially hazardous substance. Standard laboratory best practices for handling chemical compounds of unknown toxicity should be strictly followed.
Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield should be worn at all times to protect against splashes or aerosols. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | A laboratory coat or gown that is fully buttoned should be worn to protect the skin and clothing. |
| Respiratory | If there is a risk of generating aerosols or dust, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood. |
Engineering Controls:
All work with this compound, especially handling of the solid form or preparation of solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
General Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Minimize the creation of dust and aerosols.
-
Prepare solutions in a fume hood.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and chemically compatible waste container.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
